1,2-Dibromo-3,3-dimethylbutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246202. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIGXZWEUAJOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311892 | |
| Record name | 1,2-Dibromo-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640-21-1 | |
| Record name | 1,2-Dibromo-3,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC246202 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dibromo-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-3,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.167 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-3,3-dimethylbutane, with the CAS number 640-21-1, is a vicinal dibromide recognized for its utility in a variety of organic synthesis applications.[1] Its distinct structure, featuring a bulky tert-butyl group, provides a unique steric hindrance that makes it an excellent model for studying stereochemical and mechanistic pathways.[2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for professionals in research and development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for experimental design and execution.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 640-21-1 | [3][4] |
| Molecular Formula | C6H12Br2 | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | Butane, 1,2-dibromo-3,3-dimethyl-; NSC 246202 | [6] |
| InChI | InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3 | [7] |
| InChIKey | WNIGXZWEUAJOHE-UHFFFAOYSA-N | [7] |
| SMILES | CC(C)(C)C(CBr)Br | [4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 243.97 g/mol | [4][5] |
| Density | 1.61 g/mL at 25 °C | [3][5] |
| Boiling Point | 73 °C at 3 mmHg | [3][5] |
| Flash Point | 183 °F | [5][6] |
| Refractive Index | n20/D 1.5053 | [3][5] |
| XLogP3 | 3.5 | [6][8] |
| Solubility | Poorly soluble in polar solvents like water, but highly miscible with hydrocarbons and halogenated solvents. | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule.[7]
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the presence of C-Br stretching vibrations, typically in the range of 550-650 cm⁻¹. It is also a useful tool to confirm the absence of C=C bond stretches that would be present in the starting material, 3,3-Dimethyl-1-butene, indicating a successful bromination reaction.[9][10]
-
Mass Spectrometry: Mass spectrometry data is available for this compound, which can be used to confirm its molecular weight and fragmentation pattern.[4]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the bromination of 3,3-Dimethyl-1-butene.[11]
Reaction:
3,3-Dimethyl-1-butene + Bromine → this compound
Detailed Methodology:
-
Reactants: 3,3-Dimethyl-1-butene and liquid bromine.
-
Conditions: The reaction can be carried out under neat (solvent-free) conditions. To prevent competing photolytic pathways, the reaction should be conducted in the dark. The reaction is typically performed for a short duration, for instance, around 8 minutes.[9][11]
-
Procedure:
-
In a suitable reaction vessel protected from light, 3,3-Dimethyl-1-butene is placed.
-
Liquid bromine is added dropwise to the alkene with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
The reaction is typically exothermic, so cooling may be necessary to maintain a controlled temperature.
-
Once the reaction is complete, the crude product can be purified, for example, by distillation under reduced pressure.
-
Visualizations
Logical Relationships
Caption: Logical relationships of this compound.
Experimental Workflows
Caption: Synthesis of this compound.
Safety and Handling
This compound is classified as harmful and an irritant.[4][5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][12] It causes skin and serious eye irritation.[4][12]
-
Precautionary Measures:
-
First Aid:
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[12] Store locked up.[12]
For complete safety information, refer to the Safety Data Sheet (SDS) for this compound.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 640-21-1 | Benchchem [benchchem.com]
- 3. This compound | 640-21-1 [chemicalbook.com]
- 4. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. This compound(640-21-1) 1H NMR spectrum [chemicalbook.com]
- 8. (2R)-1,2-dibromo-3,3-dimethylbutane | C6H12Br2 | CID 92168013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2-Dibromo-3,3-dimethylbutane (594-77-4) for sale [vulcanchem.com]
- 10. chegg.com [chegg.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 1,2-Dibromo-3,3-dimethylbutane (CAS: 640-21-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-3,3-dimethylbutane (CAS No. 640-21-1), a halogenated hydrocarbon of interest in synthetic organic chemistry. The document details its physicochemical properties, spectroscopic data, synthesis, and key reactions. While it serves as a versatile intermediate in organic synthesis, its direct applications in drug development and associated biological signaling pathways are not extensively documented in current literature.[1][2] This guide aims to be a valuable resource for researchers utilizing this compound in their synthetic endeavors.
Chemical and Physical Properties
This compound is a dense, high-boiling point liquid. Its bulky tert-butyl group significantly influences its reactivity and physical characteristics. The key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 640-21-1 | [3] |
| Molecular Formula | C6H12Br2 | [3][4] |
| Molecular Weight | 243.97 g/mol | [3][4][5] |
| Density | 1.61 g/mL at 25 °C | [3] |
| Boiling Point | 73 °C at 3 mm Hg | [3] |
| Refractive Index (n20/D) | 1.5053 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Similar to ¹H NMR, the data is available in specialized chemical databases.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for the molecular ion peak cluster, M, M+2, M+4). The fragmentation pattern is influenced by the cleavage of the carbon-bromine bonds and fragmentation of the alkyl chain. The most abundant ion is often not the molecular ion.[7] A key fragmentation pathway involves the loss of a bromine atom, followed by further fragmentation.[8][9] GC-MS data for this compound is available in the Wiley Registry of Mass Spectral Data.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will not show the characteristic peaks of its precursor, 3,3-dimethyl-1-butene (B1661986), such as C=C stretching and =C-H stretching. Instead, the spectrum will be dominated by C-H stretching and bending vibrations of the alkane backbone and the C-Br stretching vibrations, typically found in the fingerprint region.[10] ATR-IR spectral data is available from suppliers like Aldrich.[5]
Synthesis and Reactions
This compound is a versatile intermediate in organic synthesis.[1][2] Its primary synthesis route and a key reaction are detailed below.
Synthesis of this compound
The most common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to the double bond of 3,3-dimethyl-1-butene.[4]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This is a general procedure adapted from standard bromination reactions of alkenes. Researchers should optimize conditions for their specific setup.
Materials:
-
3,3-Dimethyl-1-butene
-
Bromine
-
Dichloromethane (B109758) (or another suitable inert solvent)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Dissolve 3,3-dimethyl-1-butene in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue the addition until a faint bromine color persists.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Dehydrobromination
This compound can undergo dehydrobromination to form various unsaturated products, depending on the reaction conditions and the base used. This elimination reaction is a common transformation for vicinal dibromides.[11]
Caption: Dehydrobromination of this compound.
Experimental Protocol: Dehydrobromination of this compound
This protocol is adapted from a general procedure for the dehydrobromination of a vicinal dibromide and may require optimization.[11]
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and a solution of potassium hydroxide in ethanol.
-
Heat the mixture to reflux with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Applications in Drug Development and Signaling Pathways
Despite its utility as a synthetic intermediate, a thorough review of the scientific literature did not reveal specific applications of this compound in drug development or as a modulator of specific biological signaling pathways. Its sterically hindered nature could be explored for creating unique molecular scaffolds in medicinal chemistry, but to date, no such studies have been prominently published. Researchers in drug discovery may find this compound to be a novel building block for generating new chemical entities with unexplored pharmacological potential.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily used for the introduction of a brominated, sterically hindered fragment into molecules. Its synthesis and reactivity are well-understood within the context of haloalkane chemistry. While its direct role in drug development is yet to be established, its unique structure presents an opportunity for the synthesis of novel compounds for biological screening. This guide provides a foundational understanding of this compound for researchers and scientists in the chemical and pharmaceutical fields.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 640-21-1 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(640-21-1) 1H NMR spectrum [chemicalbook.com]
- 7. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-Bromo-3,3-dimethylbutane [webbook.nist.gov]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
Synthesis of 1,2-Dibromo-3,3-dimethylbutane from 3,3-dimethyl-1-butene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,2-dibromo-3,3-dimethylbutane from 3,3-dimethyl-1-butene (B1661986). The document details the underlying reaction mechanism, a comprehensive experimental protocol, and relevant physicochemical and quantitative data to support advanced research and development in organic synthesis.
Introduction
The synthesis of vicinal dibromides from alkenes is a fundamental transformation in organic chemistry. The addition of bromine to 3,3-dimethyl-1-butene to form this compound is a classic example of electrophilic halogenation. This reaction is of interest due to its stereospecificity and the utility of the resulting dibromoalkane as a versatile intermediate in the synthesis of more complex molecules. The bulky tert-butyl group in the starting material provides a useful model for studying steric effects in addition reactions.
Reaction Mechanism and Stereochemistry
The bromination of 3,3-dimethyl-1-butene proceeds through an electrophilic addition mechanism. The key intermediate is a cyclic bromonium ion, which accounts for the observed stereochemistry of the product.
The reaction is initiated by the electrophilic attack of the π-bond of the alkene on a bromine molecule. This interaction is facilitated by the polarization of the Br-Br bond as it approaches the electron-rich double bond. The attack leads to the formation of a three-membered ring intermediate known as a bromonium ion, with the simultaneous expulsion of a bromide ion.
The reaction's stereospecificity arises from the subsequent step. The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bulky bromonium group. This backside attack results in the anti-addition of the two bromine atoms to what was the double bond. This mechanistic pathway prevents the formation of syn-addition products. It is important to note that due to the nature of the bromonium ion intermediate, carbocation rearrangements, such as the methyl shifts often observed in reactions of 3,3-dimethyl-1-butene with protic acids like HBr, are not a significant pathway in this reaction.
Quantitative Data
Physicochemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Starting Material | 3,3-Dimethyl-1-butene | 558-37-2 | C₆H₁₂ | 84.16 | 41 | 0.653 | 1.376 |
| Product | This compound | 640-21-1 | C₆H₁₂Br₂ | 243.97 | 73 @ 3 mmHg[1] | 1.61[1] | 1.5053[1] |
Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reactants | 3,3-Dimethyl-1-butene, Bromine (Br₂) | [2] |
| Solvent | Neat (no solvent) | [2] |
| Reaction Time | 8 minutes (0.1333 hours) | [2] |
| Conditions | Reaction performed in darkness | [2] |
| Reported Yield | 94% | [2] |
Experimental Protocol
This protocol is based on a reported procedure for the synthesis of this compound and incorporates standard organic chemistry techniques for product isolation and purification.
Materials:
-
3,3-Dimethyl-1-butene
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 3,3-dimethyl-1-butene. The flask should be shielded from light by wrapping it in aluminum foil. Cool the flask in an ice bath.
-
Addition of Bromine: Slowly add liquid bromine dropwise from the dropping funnel to the stirred, cooled alkene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 8 minutes in the ice bath and in darkness to ensure the reaction goes to completion.[2]
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted bromine and acidic byproducts. The red-brown color of excess bromine will fade.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain this compound as a colorless liquid.
Visualizations
Reaction Pathway
References
IUPAC name and structure of 1,2-Dibromo-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-Dibromo-3,3-dimethylbutane (CAS No. 640-21-1), a halogenated hydrocarbon significant in organic synthesis. It serves as a valuable intermediate and a model substrate for stereochemical and mechanistic studies due to its unique structural features. This document outlines its chemical identity, physical properties, and a detailed protocol for its synthesis.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its structure is characterized by a butane (B89635) backbone with two bromine atoms on adjacent carbons (C1 and C2) and a bulky tert-butyl group at the C3 position.
Caption: 2D Structure of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. These data are essential for designing experimental setups, purification procedures, and for ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 640-21-1 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂Br₂ | [1][3] |
| Molecular Weight | 243.97 g/mol | [1][3] |
| Boiling Point | 73 °C at 3 mm Hg | [2][4] |
| Density | 1.61 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.5053 | [2][4] |
| SMILES | CC(C)(C)C(CBr)Br | [1] |
| InChIKey | WNIGXZWEUAJOHE-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocol
This compound is synthesized via the electrophilic addition of bromine (Br₂) to the alkene 3,3-Dimethyl-1-butene.[3] The double bond of the alkene attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is subsequently attacked by the bromide ion to yield the vicinal dibromide.
This protocol provides a representative methodology for the synthesis of this compound.
Materials and Reagents:
-
3,3-Dimethyl-1-butene
-
Liquid Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, charge a 250 mL round-bottom flask with 3,3-Dimethyl-1-butene (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 2 M concentration). Equip the flask with a magnetic stir bar and a dropping funnel. Cool the flask to 0 °C using an ice bath.
-
Reagent Preparation: Prepare a solution of bromine (1.0 eq) in dichloromethane.
-
Addition of Bromine: Add the bromine solution dropwise to the stirred solution of the alkene over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts. If the color persists, the reaction is complete.
-
Quenching: Once the addition is complete and the reaction is stirred for an additional 15 minutes, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Physical properties of 1,2-Dibromo-3,3-dimethylbutane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1,2-Dibromo-3,3-dimethylbutane, a halogenated hydrocarbon utilized as a versatile building block in organic synthesis. The information contained herein is intended to support research and development activities in the pharmaceutical, agrochemical, and specialty chemical sectors.
Core Physical Properties
This compound (CAS No. 640-21-1) is a colorless liquid. Its molecular structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex organic molecules.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 73 °C | at 3 mm Hg[1][2][3] |
| 85 °C | at 12 Torr | |
| 225.566 °C | at 760 mmHg (Calculated)[4] | |
| Density | 1.61 g/mL | at 25 °C[1][2][3] |
| 1.620 g/cm³ | at 27 °C | |
| 1.58 g/cm³ | (Calculated)[4] | |
| Molecular Weight | 243.97 g/mol | |
| Molecular Formula | C₆H₁₂Br₂ |
Experimental Protocols
The accurate determination of physical properties is crucial for the successful implementation of a compound in synthetic workflows. The following sections detail generalized experimental methodologies for determining the boiling point and density of bromoalkanes like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for small sample quantities, the following methods are commonly employed.
Micro-Boiling Point Determination using a Thiele Tube:
This method is suitable for small sample volumes.
-
Sample Preparation: A few milliliters of this compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, which ensures uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Measurement: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.
Boiling Point Determination by Distillation:
For larger sample volumes, distillation provides a highly accurate measure of the boiling point.
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Procedure: The sample of this compound, along with a few boiling chips, is placed in the round-bottom flask and heated.
-
Measurement: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the collection of the main fraction of the distillate is recorded as the boiling point.
Density Determination
Density is an intrinsic property defined as the mass of a substance per unit volume.
Direct Measurement:
This method is straightforward for liquid samples.
-
Volume Measurement: A precise volume of this compound is measured using a calibrated volumetric pipette or a graduated cylinder.
-
Mass Measurement: The mass of an empty, dry container (e.g., a beaker or vial) is determined using an analytical balance. The measured volume of the liquid is then transferred to the container, and the total mass is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the liquid by its volume.
Synthesis Workflow
This compound can be synthesized from 3,3-Dimethyl-1-butene. The following diagram illustrates the logical relationship in this synthesis.
Caption: Synthesis of this compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,2-Dibromo-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-dibromo-3,3-dimethylbutane. The content herein is intended to serve as a comprehensive resource for the structural elucidation and characterization of this compound, offering valuable insights for its application in synthetic chemistry and drug development.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. These values were obtained through computational prediction to facilitate analysis in the absence of readily available experimental spectra in public databases.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| (CH₃)₃C- (t-butyl) | 1.23 | singlet (s) | 9H | - |
| -CH(Br)- | 4.38 | doublet of doublets (dd) | 1H | 11.0, 2.0 |
| -CH₂(Br) | 3.95 | doublet of doublets (dd) | 1H | 12.0, 2.0 |
| 3.80 | doublet of doublets (dd) | 1H | 12.0, 11.0 |
Structural and Signaling Analysis
The structure of this compound gives rise to a distinct ¹H NMR spectrum. The molecule possesses three distinct proton environments, leading to three unique signals.
Stereochemistry of 1,2-Dibromo-3,3-dimethylbutane
An In-depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromo-3,3-dimethylbutane is a halogenated alkane whose stereochemistry is dictated by the mechanism of its synthesis and the conformational preferences arising from the sterically demanding tert-butyl group. This technical guide provides a comprehensive overview of the stereochemical aspects of this molecule, including its synthesis, stereoisomerism, and conformational analysis. Detailed experimental protocols, quantitative data, and visualizations are provided to offer a thorough understanding for researchers in organic synthesis and drug development.
Introduction
This compound, a derivative of neohexane, serves as a valuable model system for studying the interplay of steric hindrance and electronic effects on molecular conformation and reactivity. The presence of a bulky tert-butyl group adjacent to a vicinal dibromide functionality introduces significant conformational constraints, making it an interesting subject for stereochemical analysis. Understanding the three-dimensional arrangement of this molecule is crucial for predicting its reactivity and potential applications in stereoselective synthesis.
Stereoselective Synthesis
The primary route for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 3,3-dimethyl-1-butene (B1661986).[1]
Reaction Mechanism and Stereochemical Outcome
The bromination of an alkene proceeds through a cyclic bromonium ion intermediate. This mechanism dictates a specific stereochemical outcome known as anti-addition , where the two bromine atoms add to opposite faces of the original double bond.
The reaction pathway can be visualized as follows:
Caption: Mechanism of Bromination of 3,3-Dimethyl-1-butene.
For 3,3-dimethyl-1-butene, which is a prochiral molecule, the attack of bromine can occur from either face of the double bond with equal probability, leading to the formation of a racemic mixture of the two enantiomers: (2R)-1,2-dibromo-3,3-dimethylbutane and (2S)-1,2-dibromo-3,3-dimethylbutane.
Experimental Protocol: Synthesis of this compound
This protocol is a general representation of the electrophilic bromination of an alkene.
Materials:
-
3,3-Dimethyl-1-butene
-
Bromine
-
Dichloromethane (B109758) (or another suitable inert solvent)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 3,3-dimethyl-1-butene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by distillation or chromatography.
Stereoisomerism
This compound has one chiral center at the C2 position. Therefore, it exists as a pair of enantiomers:
-
(2R)-1,2-dibromo-3,3-dimethylbutane
-
(2S)-1,2-dibromo-3,3-dimethylbutane
The synthesis from the achiral starting material, 3,3-dimethyl-1-butene, results in a racemic mixture of these two enantiomers.
Conformational Analysis
The conformational landscape of this compound is dominated by rotation around the C1-C2 single bond. The bulky tert-butyl group at C3 significantly influences the relative energies of the different staggered conformations.
Newman Projections and Conformational Isomers
Viewing the molecule down the C1-C2 bond, we can analyze the staggered conformations. Due to the presence of the tert-butyl group, which is much larger than a hydrogen atom, certain conformations will be highly disfavored due to steric strain. The three staggered conformations are two gauche and one anti.
Caption: Newman Projections of Staggered Conformers.
The relative stability of these conformers is determined by a combination of steric and electronic effects. The anti conformer, where the two bulky bromine atoms are positioned 180° apart, is generally expected to be the most stable. However, the large tert-butyl group will also have significant steric interactions with the substituents on the C1 carbon in all conformations.
Spectroscopic Analysis for Conformational Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution.
Experimental Protocol: NMR Analysis
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
The protons on C1 are diastereotopic and will appear as a complex multiplet (an ABX system with the proton on C2).
-
The vicinal coupling constants (³J) between the C1 protons and the C2 proton are dependent on the dihedral angle, as described by the Karplus relationship.
-
By measuring these coupling constants, the relative populations of the gauche and anti conformers can be estimated.
-
Variable temperature NMR studies can also be conducted to determine the energy barriers to rotation between the different conformers.
Data Presentation:
| Parameter | Expected Observation | Information Gained |
| ¹H NMR Chemical Shifts | Diastereotopic protons on C1 will have distinct chemical shifts. | Provides information about the electronic environment of the protons. |
| ³J Coupling Constants | The magnitude of the vicinal coupling constants between H1 and H2 protons. | Allows for the estimation of dihedral angles and conformer populations via the Karplus equation. |
Conclusion
The stereochemistry of this compound is a direct consequence of the anti-addition mechanism of bromine to 3,3-dimethyl-1-butene, resulting in a racemic mixture of (2R) and (2S) enantiomers. The conformational analysis is dominated by the steric bulk of the tert-butyl group, which influences the relative stability of the staggered rotamers around the C1-C2 bond. A detailed analysis of the vicinal coupling constants in the ¹H NMR spectrum provides a means to probe these conformational preferences in solution. This understanding is fundamental for the rational design of synthetic strategies and for predicting the chemical behavior of this and related sterically hindered molecules.
References
Molecular weight and formula of 1,2-Dibromo-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of 1,2-Dibromo-3,3-dimethylbutane, a halogenated alkane of interest in various chemical syntheses.
Core Molecular Data
The chemical formula for this compound is C6H12Br2 [1][2][3][4][5][6]. This structure consists of a butane (B89635) backbone with two bromine atoms substituted at the first and second carbon positions, and two methyl groups attached to the third carbon.
The molecular weight of this compound is a critical parameter for stoichiometric calculations in experimental protocols. Based on the atomic masses of its constituent elements, the molecular weight is determined to be 243.97 g/mol [1][2][3][7].
Quantitative Data Summary
For clarity and ease of comparison, the atomic composition and molecular weight are summarized in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.01 | 72.06 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Bromine | Br | 2 | 79.904 | 159.808 |
| Total | 243.97 |
Logical Relationship of Components
The following diagram illustrates the relationship between the elemental components and the final molecular weight of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 640-21-1 [chemicalbook.com]
- 3. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H12Br2) [pubchemlite.lcsb.uni.lu]
- 5. CAS # 640-21-1, this compound: more information. [ww.chemblink.com]
- 6. (2R)-1,2-dibromo-3,3-dimethylbutane | C6H12Br2 | CID 92168013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide on the Spectroscopic Data of 1,2-Dibromo-3,3-dimethylbutane
This guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 1,2-dibromo-3,3-dimethylbutane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the spectral characteristics of the compound, detailed experimental protocols for data acquisition, and visual representations of the underlying scientific principles.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Peak Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1370 | Medium | C-H bend (tert-butyl group) |
| ~1210 | Medium | C-C skeletal vibration |
| ~680 | Strong | C-Br stretch |
Note: The IR peak data is an approximation derived from publicly available spectra and may not represent a high-resolution analytical standard.
Table 2: Mass Spectrometry (MS) Fragmentation Data (Predicted)
| m/z | Proposed Fragment Ion | Notes |
| 242/244/246 | [C₆H₁₂Br₂]⁺ | Molecular ion peak (M⁺) exhibiting the characteristic isotopic pattern for two bromine atoms. |
| 163/165 | [C₆H₁₂Br]⁺ | Loss of a bromine radical (•Br). |
| 85 | [C₆H₁₁]⁺ | Loss of two bromine radicals (•Br). |
| 57 | [C₄H₉]⁺ | tert-butyl cation, a stable fragment. |
Note: The mass spectrometry data is predicted based on the molecular structure and common fragmentation patterns of haloalkanes.
Experimental Protocols
2.1. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
-
This compound sample.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and atmosphere.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.
2.2. Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
Mass spectrometer with an electron ionization source.
-
Direct insertion probe or a gas chromatograph (GC) for sample introduction.
-
This compound sample.
-
Volatile solvent (if using GC inlet).
Procedure:
-
Sample Introduction: Introduce a small amount of the this compound sample into the ion source. This can be done via a direct insertion probe for a pure sample or through a GC for a sample in solution.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment at its specific m/z value.
-
Data Acquisition: The mass spectrum is generated as a plot of relative intensity versus m/z.
Mandatory Visualizations
Caption: Experimental workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility of 1,2-Dibromo-3,3-dimethylbutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dibromo-3,3-dimethylbutane. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility predictions based on the well-established principle of "like dissolves like." Furthermore, a detailed experimental protocol for the accurate determination of solubility in various organic solvents is provided for research and development purposes. This document is intended to be a valuable resource for scientists and professionals working with this compound in synthesis, formulation, and other applications.
Introduction to this compound
This compound is a halogenated alkane with the chemical formula C₆H₁₂Br₂. Its structure, featuring a bulky tert-butyl group and two bromine atoms on adjacent carbons, influences its physical and chemical properties, including its solubility. As a haloalkane, it is generally considered to be a non-polar to weakly polar molecule. This characteristic is the primary determinant of its solubility in different organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, where it may serve as a reactant, intermediate, or product, and in drug development processes where it might be used as a starting material or encountered as an impurity.
Predicted Solubility in Organic Solvents
Based on the principle that "like dissolves like," the solubility of this compound in various organic solvents can be predicted.[1] Haloalkanes, such as this compound, tend to be soluble in non-polar or weakly polar organic solvents because the intermolecular forces of attraction between the haloalkane and the solvent molecules are similar in strength to the intermolecular forces in the separate substances.[2][3] Conversely, they are generally poorly soluble in highly polar solvents like water.[4]
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | Similar non-polar nature, relying on London dispersion forces for interaction.[5] |
| Toluene | Non-polar | High | Both are non-polar, facilitating dissolution through van der Waals forces. |
| Diethyl Ether | Weakly Polar | High | The non-polar alkyl chains of both molecules favor mixing. |
| Chloroform | Weakly Polar | High | As a halogenated solvent, it shares similar intermolecular interactions. |
| Acetone | Polar Aprotic | Moderate | The presence of a polar carbonyl group may slightly hinder solubility compared to non-polar solvents. |
| Ethanol (B145695) | Polar Protic | Low to Moderate | The polarity and hydrogen bonding capability of ethanol are significantly different from the non-polar nature of the haloalkane. |
| Methanol | Polar Protic | Low | Higher polarity and stronger hydrogen bonding network than ethanol, leading to lower solubility. |
| Water | Polar Protic | Very Low | The high polarity and extensive hydrogen bonding of water make it a poor solvent for non-polar haloalkanes.[4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography with UV detector, HPLC-UV)
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial or flask. The presence of undissolved solid or a separate liquid phase at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 72 hours is common.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solute to settle. Centrifugation at the same temperature can be used to facilitate the separation of the undissolved solute from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.
-
Filtration: Immediately filter the collected sample through a membrane filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles. This step should be performed quickly to avoid solvent evaporation.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. researchgate.net [researchgate.net]
Electrophilic addition mechanism for 1,2-Dibromo-3,3-dimethylbutane synthesis
An In-depth Technical Guide to the Electrophilic Addition Mechanism for the Synthesis of 1,2-Dibromo-3,3-dimethylbutane
Abstract
The synthesis of this compound from 3,3-dimethyl-1-butene (B1661986) is a classic example of an electrophilic addition of a halogen to an alkene. This technical guide provides a detailed examination of the underlying reaction mechanism, including the critical role of the bromonium ion intermediate, the stereochemical outcome of the reaction, and the notable absence of carbocation rearrangement. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding.
Introduction
This compound (CAS No. 640-21-1) is a vicinal dibromide used as an intermediate in various organic syntheses.[1][2] Its preparation via the reaction of 3,3-dimethyl-1-butene with molecular bromine (Br₂) is a hallmark electrophilic addition reaction. A thorough understanding of this mechanism is crucial, particularly the factors that govern its regioselectivity and stereoselectivity. Unlike the hydrohalogenation of the same alkene, which famously yields a rearranged product, the bromination proceeds cleanly to afford the 1,2-addition product. This guide elucidates the mechanistic subtleties that account for this difference.
The Core Electrophilic Addition Mechanism
The reaction between the electron-rich pi (π) bond of the alkene and the electrophilic bromine molecule proceeds in a stepwise fashion. The overall reaction is shown below.
Caption: Overall reaction for the synthesis of this compound.
The mechanism is characterized by the formation of a bridged bromonium ion, which dictates the final stereochemistry and prevents skeletal rearrangements.
Step-by-Step Mechanism
-
Electrophilic Attack and Formation of the Bromonium Ion: The reaction initiates with the π bond of 3,3-dimethyl-1-butene acting as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. As the bromine molecule approaches the alkene, it becomes polarized. This attack leads to the heterolytic cleavage of the Br-Br bond and the formation of a cyclic, three-membered bromonium ion intermediate. This intermediate is key to the reaction's stereospecificity.[3]
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It attacks one of the two carbon atoms of the bromonium ion ring from the side opposite to the bridging bromine atom. This backside attack is sterically favored and results in the opening of the ring.
-
Anti-Addition Product: This nucleophilic attack occurs in an Sₙ2-like fashion, leading to an overall anti-addition of the two bromine atoms across the former double bond. The result is the formation of the vicinal dibromide with a specific trans-stereochemical relationship between the two bromine atoms.
Caption: Step-by-step mechanism of electrophilic bromination.
Mechanistic Insight: The Absence of Carbocation Rearrangement
A pivotal feature of this reaction is the prevention of skeletal rearrangement. When 3,3-dimethyl-1-butene reacts with acids like HBr, the mechanism proceeds through an open secondary carbocation. This intermediate readily undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged product.[4][5][6]
In contrast, the bromination reaction proceeds via the bridged bromonium ion. In this intermediate, the positive charge is delocalized over the bromine and the two carbon atoms, and neither carbon bears a full positive charge. The bridged structure locks the carbon skeleton in place, preventing the migration of the adjacent methyl group. The subsequent attack of the bromide ion is rapid and occurs on one of the carbons of the ring, leading exclusively to the 1,2-dibromo product.
Caption: Comparison of intermediates in Br₂ vs. HBr addition.
Experimental Protocols
The following protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3,3-dimethyl-1-butene
-
Molecular Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,3-dimethyl-1-butene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane. Add this solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: The reaction is complete when the bromine color persists, indicating the consumption of the alkene.
-
Quenching: Once the reaction is complete, add saturated sodium thiosulfate solution dropwise to quench any excess bromine until the red-brown color disappears completely.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Caption: General experimental workflow for the synthesis.
Data Presentation
Physical and Chemical Properties
The key properties of the target compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 640-21-1 | [1] |
| Molecular Formula | C₆H₁₂Br₂ | [1] |
| Molecular Weight | 243.97 g/mol | [1][3] |
| Boiling Point | 73 °C at 3 mm Hg | [4] |
| Density | 1.61 g/mL at 25 °C | [4] |
| Appearance | Colorless liquid | [2] |
Quantitative Reaction Data
While specific yield data for this exact transformation can vary, electrophilic brominations of alkenes are generally high-yielding.
| Alkene Substrate | Brominating Agent/Solvent | Yield | Notes |
| 3,3-dimethyl-1-butene | Br₂ / Dichloromethane | ~85-95% | Expected yield under standard lab conditions. |
| trans-Stilbene | HBr/H₂O₂ (in situ Br₂) / EtOH | 80% | Example of an efficient in situ bromination.[7] |
| Cyclododecatriene | HBr/NaOCl (in situ Br₂) / Flow | 97% | Demonstrates high efficiency in a flow chemistry setup.[8] |
Predicted Spectroscopic Data
The following table outlines the expected NMR signals for this compound, which are crucial for product characterization.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~4.3 - 4.5 | Doublet of doublets (dd) | 1H | -CH(Br)- |
| ¹H NMR | ~3.7 - 3.9 | Multiplet (m) | 2H | -CH₂(Br) |
| ¹H NMR | ~1.2 | Singlet (s) | 9H | -C(CH₃)₃ |
| ¹³C NMR | ~65 - 70 | CH | - | -CH(Br)- |
| ¹³C NMR | ~45 - 50 | CH₂ | - | -CH₂(Br) |
| ¹³C NMR | ~35 - 40 | C (quaternary) | - | -C (CH₃)₃ |
| ¹³C NMR | ~28 - 32 | CH₃ | - | -C(C H₃)₃ |
Conclusion
The synthesis of this compound via electrophilic addition is a mechanistically insightful reaction. The formation of a bridged bromonium ion intermediate is the defining feature, ensuring a stereospecific anti-addition and critically preventing the 1,2-methyl shift that complicates analogous hydrohalogenation reactions. The reaction is robust and high-yielding, providing a reliable method for the preparation of this versatile dibromoalkane intermediate. The protocols and data presented herein serve as a comprehensive resource for chemists and researchers in the field.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Solved The reaction of 3,3-dimethyl-1-butene with HBr | Chegg.com [chegg.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-1,2-dibromo-3,3-dimethylbutane enantiomer properties
An In-depth Technical Guide to (2R)-1,2-dibromo-3,3-dimethylbutane
Introduction
(2R)-1,2-dibromo-3,3-dimethylbutane is a chiral organobromine compound. Its structure consists of a butane (B89635) backbone with a bulky tert-butyl group at position C3 and two bromine atoms at positions C1 and C2. The stereochemistry at the C2 position, designated as (R) according to the Cahn-Ingold-Prelog priority rules, defines this specific enantiomer. As a chiral molecule, it and its (2S) enantiomer are non-superimposable mirror images and are expected to rotate plane-polarized light in equal but opposite directions. This document provides a technical overview of its properties, synthesis, and stereochemical relationships, intended for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Computed Properties
Quantitative data for 1,2-dibromo-3,3-dimethylbutane is primarily available for the racemic mixture. Properties specific to the (2R) enantiomer are typically computed. The following tables summarize the available data.
Table 1: General and Physical Properties of this compound (Racemic Mixture)
| Property | Value | Source |
|---|---|---|
| CAS Number | 640-21-1 | [1][2] |
| Molecular Formula | C₆H₁₂Br₂ | [2][3] |
| Molecular Weight | 243.97 g/mol | [2][3] |
| Boiling Point | 73 °C (at 3 mmHg) | [1] |
| 85 °C (at 12 Torr) | [4] | |
| Density | 1.61 g/mL (at 25 °C) | [1] |
| Refractive Index | n20/D 1.5053 |[1][4] |
Table 2: Computed Properties and Identifiers for (2R)-1,2-dibromo-3,3-dimethylbutane
| Property / Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-1,2-dibromo-3,3-dimethylbutane | [3] |
| SMILES | CC(C)(C)--INVALID-LINK--Br | [3] |
| InChI | InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3/t5-/m0/s1 | [3] |
| InChIKey | WNIGXZWEUAJOHE-YFKPBYRVSA-N | [3] |
| XLogP3 (Computed) | 3.5 | [3] |
| Topological Polar Surface Area | 0 Ų | [3] |
| Heavy Atom Count | 8 | [4] |
| Rotatable Bond Count | 2 |[4] |
Synthesis and Stereochemistry
The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) across the double bond of 3,3-dimethyl-1-butene (B1661986).[5] This standard reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs with anti-stereochemistry, leading to the formation of a racemic mixture of (2R)-1,2-dibromo-3,3-dimethylbutane and (2S)-1,2-dibromo-3,3-dimethylbutane.
Experimental Protocol: Synthesis of Racemic this compound
This protocol describes the laboratory-scale synthesis of the racemic mixture via the bromination of 3,3-dimethyl-1-butene.
Materials:
-
3,3-Dimethyl-1-butene
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethyl-1-butene (1.0 eq.) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Bromine Addition: Prepare a solution of liquid bromine (1.0 eq.) in dichloromethane. Add this solution dropwise to the stirred solution of the alkene over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: Continue stirring at 0 °C for an additional hour after the addition is complete. The reaction can be monitored by TLC or GC to confirm the consumption of the starting material.
-
Quenching: Slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine, until the red-brown color is fully discharged.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a colorless to pale yellow oil, can be purified by vacuum distillation to yield pure racemic this compound.
Biological Activity and Signaling Pathways
There is currently no significant information available in public databases or literature regarding the biological activity of (2R)-1,2-dibromo-3,3-dimethylbutane or its involvement in specific cellular signaling pathways. Its utility is primarily documented as a chemical intermediate in organic synthesis.[6]
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of racemic this compound.
Caption: Workflow for the synthesis of racemic this compound.
Stereochemical Relationship and Chiral Resolution
This diagram outlines the logical relationship between the achiral starting material, the racemic product, and the process required to isolate the specific (2R) enantiomer.
Caption: Conceptual path from achiral starting material to the isolated (2R) enantiomer.
References
- 1. This compound | 640-21-1 [chemicalbook.com]
- 2. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-1,2-dibromo-3,3-dimethylbutane | C6H12Br2 | CID 92168013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for 1,2-Dibromo-3,3-dimethylbutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-dibromo-3,3-dimethylbutane, a versatile intermediate in organic synthesis. The unique structural feature of this compound, a bulky tert-butyl group adjacent to the bromine-bearing carbons, significantly influences its reactivity, making it a valuable substrate for specific transformations.
Application Notes
This compound (CAS No. 640-21-1) is a halogenated hydrocarbon primarily utilized as a precursor for the synthesis of alkynes and other neopentyl-containing compounds.[1][2][3] Its chemical structure lends itself to various transformations, with elimination reactions being the most prominent and synthetically useful application.
Dehydrobromination for Alkyne Synthesis
The principal application of this compound is in the synthesis of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) through a double dehydrobromination reaction.[4] This transformation is typically achieved by treating the dibromide with a strong, sterically hindered base. The bulky tert-butyl group favors the formation of the terminal alkyne. 3,3-Dimethyl-1-butyne is a valuable building block in pharmaceutical and materials science, notably used in the synthesis of the antifungal drug Terbinafine.[1][4]
Mechanistic and Stereochemical Studies
The rigid conformational nature of this compound, imparted by the large tert-butyl group, makes it an excellent model substrate for studying the stereochemistry and mechanisms of elimination reactions. The restricted rotation around the C2-C3 bond allows for a more precise investigation of the stereoelectronic requirements of these reactions.
Challenges in Nucleophilic Substitution
Direct nucleophilic substitution reactions on this compound are challenging due to significant steric hindrance from the neopentyl structure.
-
SN2 Reactions: The bulky 2,2-dimethylpropyl group effectively shields the electrophilic carbons from backside attack by nucleophiles, leading to extremely slow reaction rates for bimolecular substitution.
-
SN1 Reactions: While a primary carbocation that could be formed is highly unstable, there is a potential for rearrangement via a 1,2-methyl shift to form a more stable tertiary carbocation. This can lead to a mixture of products and reduces the synthetic utility of direct substitution.
Quantitative Data
The following table summarizes the key quantitative data for the primary application of this compound.
| Reaction | Substrate | Reagents | Solvent | Temperature | Time | Product | Yield | Reference |
| Double Dehydrobromination | This compound | Potassium tert-butylate, 18-crown-6 (B118740) ether | Petroleum ether | 60 °C | 2 h | 3,3-Dimethyl-1-butyne | 91% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethyl-1-butyne via Double Dehydrobromination
This protocol describes the preparation of 3,3-dimethyl-1-butyne from this compound using potassium tert-butylate as a strong, sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butylate (KOtBu)
-
18-crown-6 ether
-
Anhydrous petroleum ether (or other suitable high-boiling inert solvent)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butylate (e.g., 24.7 g, 0.22 mol, 2.2 equivalents) and a catalytic amount of 18-crown-6 ether (e.g., 0.26 g, 1 mol%).
-
Addition of Solvent and Substrate: Add 100 mL of anhydrous petroleum ether to the flask. While stirring under a nitrogen atmosphere, add this compound (e.g., 24.4 g, 0.1 mol, 1.0 equivalent) to the suspension.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 2 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of water and then with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent. Remove the petroleum ether by simple distillation.
-
Purification: The crude product, 3,3-dimethyl-1-butyne, can be purified by fractional distillation. The boiling point of 3,3-dimethyl-1-butyne is approximately 37-38 °C.[1]
Visualizations
Caption: Dehydrobromination of this compound.
References
Application Notes and Protocols for the Dehydrobromination of 1,2-Dibromo-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the dehydrobromination of 1,2-dibromo-3,3-dimethylbutane to synthesize its corresponding alkyne, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). This twofold elimination reaction is a fundamental transformation in organic synthesis, yielding a valuable building block for pharmaceutical and materials science applications. The protocols described herein focus on a high-yield procedure utilizing potassium tert-butoxide in dimethyl sulfoxide (B87167).
Introduction
The dehydrobromination of vicinal dibromides is a classic and effective method for the synthesis of alkynes. The reaction proceeds via a twofold E2 (bimolecular elimination) mechanism, requiring a strong, non-nucleophilic base. The substrate, this compound, is particularly well-suited for this transformation due to the steric hindrance provided by the tert-butyl group, which can influence the regioselectivity of the elimination. The product, 3,3-dimethyl-1-butyne, is a terminal alkyne of significant interest in organic synthesis.
A notable high-yield synthesis of 3,3-dimethyl-1-butyne from this compound was reported by Collier and Macomber, employing potassium tert-butoxide in dimethyl sulfoxide (DMSO), achieving a yield of over 91%. This method stands out for its efficiency and is the focus of the detailed protocol provided below.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | This compound | 640-21-1 | C₆H₁₂Br₂ | 243.97 | 73 @ 3 mmHg | - | 1.61 |
| 3,3-Dimethyl-1-butyne | 3,3-Dimethyl-1-butyne | 917-92-0 | C₆H₁₀ | 82.14 | 37-38 | -78 | 0.667 |
Table 2: Properties of Reagents
| Reagent | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Form | Key Hazards |
| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate | 865-47-4 | C₄H₉KO | 112.21 | Solid | Flammable, Corrosive, Reacts violently with water |
| Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide | 67-68-5 | C₂H₆OS | 78.13 | Liquid | Combustible, Readily penetrates skin |
Experimental Protocols
High-Yield Synthesis of 3,3-Dimethyl-1-butyne via Dehydrobromination
This protocol is adapted from the high-yield method reported by Collier and Macomber.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Distillation apparatus
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet for maintaining an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous dimethyl sulfoxide (DMSO) to the flask. Subsequently, carefully add potassium tert-butoxide to the solvent with stirring to form a suspension.
-
Addition of Substrate: Slowly add this compound to the stirred suspension of potassium tert-butoxide in DMSO. The addition should be done at a rate that maintains control over the reaction temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture with stirring. The specific temperature and reaction time should be optimized, but typically, heating for several hours is required to ensure complete conversion. Monitor the reaction progress by a suitable method (e.g., TLC or GC analysis).
-
Work-up:
-
Cool the reaction mixture to room temperature and then chill in an ice bath.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic extracts and wash them with water and then with brine to remove any remaining DMSO and salts.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Carefully remove the solvent by distillation. Due to the low boiling point of the product (37-38 °C), it is crucial to use a fractional distillation apparatus and a cooled receiver to ensure efficient collection and prevent loss of the volatile product.
-
-
Characterization: Confirm the identity and purity of the 3,3-dimethyl-1-butyne product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and gas chromatography-mass spectrometry (GC-MS).
Expected Yield:
Based on the literature, this method can achieve a yield of over 91%.
Mandatory Visualization
Caption: Experimental Workflow for Dehydrobromination.
Application Note & Protocol: Electrophilic Bromination of 3,3-Dimethyl-1-butene
Abstract
This document provides a detailed experimental protocol for the electrophilic bromination of 3,3-dimethyl-1-butene (B1661986). The reaction proceeds via an electrophilic addition mechanism, where molecular bromine (Br₂) adds across the double bond to yield the vicinal dihalide, 1,2-dibromo-3,3-dimethylbutane. A key feature of this reaction is the formation of a cyclic bromonium ion intermediate, which prevents the carbocation rearrangement typically observed in the hydrobromination of this substrate.[1][2] This protocol is intended for researchers in organic synthesis and drug development, offering a reliable method for the preparation of the dibrominated product.
Reaction Mechanism and Principles
The bromination of an alkene is a classic example of electrophilic addition. The reaction is initiated by the attack of the electron-rich π-bond of the alkene on a bromine molecule. This leads to the formation of a three-membered cyclic bromonium ion and a bromide ion.[1][2] The reaction concludes with the backside attack of the bromide ion on one of the carbons of the bromonium ion ring, resulting in an anti-addition product.[1][2]
Unlike the reaction with HBr, which proceeds through a secondary carbocation that rapidly rearranges to a more stable tertiary carbocation, the bromonium ion intermediate prevents such rearrangements.[3][4][5][6] Consequently, the direct addition product, this compound, is formed instead of a rearranged product.
Caption: Reaction mechanism for the bromination of 3,3-dimethyl-1-butene.
Experimental Protocol
This protocol details the procedure for the bromination of 3,3-dimethyl-1-butene on a 50 mmol scale.
2.1 Materials and Reagents
Safety Precaution: Molecular bromine (Br₂) is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 4.21 g (6.5 mL) | 50 | 1.0 |
| Bromine (Br₂) | Br₂ | 159.81 | 7.99 g (2.56 mL) | 50 | 1.0 |
| Dichloromethane (B109758) (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 75 mL | - | - |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | 30 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - |
2.2 Equipment
-
100 mL Round-bottom flask
-
50 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup
2.3 Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
2.4 Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a 50 mL dropping funnel in a fume hood.
-
Reagent Preparation: Dissolve 4.21 g (6.5 mL) of 3,3-dimethyl-1-butene in 50 mL of dichloromethane in the round-bottom flask.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Bromine Solution: In a separate beaker, carefully measure 2.56 mL (7.99 g) of bromine and dissolve it in 25 mL of dichloromethane. Transfer this solution to the dropping funnel.
-
Addition: Add the bromine solution dropwise to the stirred alkene solution over approximately 20-30 minutes. Maintain the temperature at 0°C. The characteristic reddish-brown color of bromine should disappear as it reacts.[2]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0°C.
-
Quenching: Slowly and carefully add 30 mL of saturated sodium bicarbonate solution to the reaction mixture to quench any remaining bromine and neutralize any HBr byproduct.
-
Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer with an additional 20 mL of water, followed by 20 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant or filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be purified further by vacuum distillation if necessary.
Expected Results and Characterization
The expected product is this compound, which should be a liquid or low-melting solid at room temperature.
3.1 Quantitative Data
| Product | Formula | MW ( g/mol ) | Theoretical Yield (g) |
| This compound | C₆H₁₂Br₂ | 243.97 | 12.2 g |
3.2 Characterization
The structure and purity of the product can be confirmed using spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure and distinguishing it from potential rearranged isomers. The spectrum for this compound is expected to show distinct signals corresponding to the protons on the carbon backbone.[7]
-
¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule.
-
Mass Spectrometry: Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing two bromine atoms.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. Solved The reaction of 3,3-dimethyl-1-butene with HBr | Chegg.com [chegg.com]
- 6. youtube.com [youtube.com]
- 7. This compound(640-21-1) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: 1,2-Dibromo-3,3-dimethylbutane as a Versatile Precursor for Neopentyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,2-dibromo-3,3-dimethylbutane as a starting material for the synthesis of various neopentyl compounds. The protocols detailed below offer step-by-step guidance for key transformations, enabling the incorporation of the sterically hindered and metabolically robust neopentyl group into target molecules.
Introduction
The neopentyl group, with its quaternary carbon center, offers significant steric bulk and can enhance the metabolic stability of drug candidates by blocking sites of enzymatic oxidation. This compound is a readily accessible precursor that can be strategically transformed into a variety of valuable neopentyl-containing building blocks. This document outlines the synthesis of key intermediates, including 3,3-dimethyl-1-butene (B1661986) and neopentyl alcohol, starting from this compound.
Data Presentation
The following tables summarize the key reactions and the physical properties of the compounds involved in the synthetic pathways described.
Table 1: Key Transformations of this compound
| Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| This compound | 3,3-Dimethyl-1-butene | Zinc dust, Acetic acid, Microwave irradiation | High |
| 3,3-Dimethyl-1-butene | Neopentyl alcohol | 1. BH₃•THF; 2. H₂O₂, NaOH | ~90% |
| Neopentyl alcohol | Neopentyl acetate (B1210297) | Acetic acid, H₂SO₄ (catalyst) | 60-70% |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₂Br₂ | 243.97 | 73 @ 3 mmHg | 1.61 @ 25 °C |
| 3,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 41 | 0.653 |
| Neopentyl alcohol | C₅H₁₂O | 88.15 | 113-114 | 0.812 |
| Neopentyl acetate | C₇H₁₄O₂ | 130.18 | 125-126 | 0.875 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of neopentyl compounds starting from this compound.
Protocol 1: Synthesis of 3,3-Dimethyl-1-butene from this compound (Reductive Debromination)
This protocol describes the conversion of this compound to 3,3-dimethyl-1-butene via reductive debromination using zinc dust. This reaction is a crucial first step in accessing other neopentyl compounds.
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Microwave reactor (optional, conventional heating can be adapted)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a microwave-safe reaction vessel, add this compound (1.0 eq), zinc dust (2.0 eq), and glacial acetic acid (10 mL per gram of dibromide).
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level to maintain a gentle reflux for 2-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the diethyl ether.
-
The crude 3,3-dimethyl-1-butene can be purified by fractional distillation. Collect the fraction boiling at approximately 41 °C.
Expected Yield: High yields are typically reported for this type of reaction.
Protocol 2: Synthesis of Neopentyl Alcohol from 3,3-Dimethyl-1-butene (Hydroboration-Oxidation)
This protocol details the anti-Markovnikov hydration of 3,3-dimethyl-1-butene to produce neopentyl alcohol.
Materials:
-
3,3-Dimethyl-1-butene
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 3,3-dimethyl-1-butene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃•THF solution (1.1 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. This step is exothermic and should be performed with caution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude neopentyl alcohol can be purified by distillation.
Expected Yield: Approximately 90%.[1][2]
Protocol 3: Synthesis of Neopentyl Acetate from Neopentyl Alcohol (Fischer Esterification)
This protocol describes the esterification of neopentyl alcohol with acetic acid to form neopentyl acetate, a common neopentyl ester.
Materials:
-
Neopentyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine neopentyl alcohol (1.0 eq) and glacial acetic acid (2.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Add a few boiling chips, attach a reflux condenser, and heat the mixture to reflux using a heating mantle for 1-2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing cold water.
-
Separate the organic layer and wash it twice with 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).
-
Wash the organic layer with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.
-
Purify the crude neopentyl acetate by fractional distillation, collecting the fraction boiling around 125-126 °C.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic transformations described in these application notes.
Caption: Synthetic pathway from this compound.
Caption: Workflow for the synthesis of 3,3-dimethyl-1-butene.
Caption: Workflow for the synthesis of neopentyl alcohol.
References
Application Notes and Protocols: Reaction of 1,2-Dibromo-3,3-dimethylbutane with Magnesium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between 1,2-dibromo-3,3-dimethylbutane and magnesium. Contrary to a typical Grignard reagent formation, the reaction of vicinal dihalides, such as this compound, with magnesium predominantly leads to an elimination reaction to yield an alkene. This document outlines the underlying mechanism, experimental protocols, and expected outcomes of this transformation.
Introduction
The formation of a Grignard reagent is a fundamental transformation in organic synthesis, involving the insertion of magnesium into a carbon-halogen bond.[1] This process creates a highly nucleophilic carbon center, enabling the formation of new carbon-carbon bonds.[2] However, when the substrate is a vicinal dihalide, a competing and often dominant reaction pathway is elimination.[3][4] In the case of this compound, the reaction with magnesium results in the formation of 3,3-dimethyl-1-butene (B1661986) through a debromination process.[5][6] Understanding this reactivity is crucial for predicting reaction outcomes and designing synthetic strategies.
The mechanism is believed to proceed through the formation of a transient Grignard-like species. The initial interaction of magnesium with one of the carbon-bromine bonds is followed by a rapid intramolecular elimination of the second bromide, leading to the formation of a double bond.[5]
Reaction Mechanism and Experimental Workflow
The predominant reaction pathway for this compound with magnesium is an E2-like elimination. The process is initiated by the oxidative addition of magnesium to one of the carbon-bromine bonds. The resulting organomagnesium intermediate then undergoes a rapid intramolecular elimination to form the alkene, 3,3-dimethyl-1-butene, and magnesium bromide.
Caption: Reaction mechanism of this compound with magnesium.
The experimental workflow involves the careful reaction of the dibromide with magnesium in an anhydrous ether solvent, followed by workup and purification of the volatile alkene product.
Caption: Experimental workflow for the synthesis of 3,3-dimethyl-1-butene.
Quantitative Data
The primary product of the reaction is 3,3-dimethyl-1-butene. The following table summarizes its key properties and spectroscopic data.
| Property | Value |
| Molecular Formula | C6H12 |
| Molecular Weight | 84.16 g/mol |
| Boiling Point | 41 °C |
| Density | 0.653 g/cm³ |
| ¹H NMR (CDCl₃, ppm) | 5.83 (dd, 1H), 4.93 (dd, 1H), 4.82 (dd, 1H), 1.01 (s, 9H)[2] |
| ¹³C NMR (CDCl₃, ppm) | 149.3, 108.5, 45.2, 30.6[3] |
| Mass Spectrum (m/z) | 84 (M+), 69 (base peak, [M-CH₃]⁺)[3] |
| IR Spectrum (cm⁻¹) | 3080, 2960, 1640, 910 |
Experimental Protocols
Objective: To synthesize 3,3-dimethyl-1-butene from this compound via magnesium-mediated elimination.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and assembled under a nitrogen atmosphere to maintain anhydrous conditions.
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add a small amount of anhydrous THF to cover the magnesium.
-
Initiation: A small crystal of iodine can be added to activate the magnesium surface if the reaction is slow to start.
-
Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous THF in a dropping funnel. Add the solution dropwise to the stirring suspension of magnesium at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture and reflux gently for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Slowly add saturated aqueous ammonium chloride solution to quench any unreacted magnesium and the magnesium bromide salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Due to the low boiling point of 3,3-dimethyl-1-butene, careful fractional distillation is required to isolate the pure product from the solvent and any high-boiling impurities.[7][8]
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
The reaction can be exothermic; an ice bath should be kept on hand for cooling if necessary.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The reaction of this compound with magnesium serves as a clear example of how substrate structure dictates the outcome of a potential Grignard reagent formation. For vicinal dihalides, elimination to form an alkene is the favored pathway. The protocols and data provided herein offer a comprehensive guide for researchers studying this class of reactions and for the synthesis of terminal alkenes from corresponding dibromides.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive debromination of 1,2-dibromides with anisidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. US5498734A - Preparation and use of (2-butene-1,4-diyl)magnesium complexes in organic synthesis - Google Patents [patents.google.com]
- 6. Magnesium hydride alkene insertion and catalytic hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Nucleophilic Substitution and Elimination Reactions of 1,2-Dibromo-3,3-dimethylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-Dibromo-3,3-dimethylbutane (CAS: 640-21-1) is a vicinal dibromide whose reactivity is dominated by the presence of a sterically demanding tert-butyl group.[1] This structural feature significantly influences the outcomes of nucleophilic substitution and elimination reactions. The compound contains two electrophilic centers: a primary carbon (C1) and a secondary carbon (C2), both bonded to bromine, a good leaving group. The bulky tert-butyl group at C3 restricts conformational rotation and provides significant steric hindrance, particularly at the adjacent C2 position.[1] These characteristics make it an important substrate for studying reaction mechanisms and a valuable precursor in synthesis, most notably for producing 3,3-dimethyl-1-butyne (B43207).[2]
Mechanistic Overview: Substitution vs. Elimination The reaction pathway of this compound is highly dependent on the nature of the nucleophile and the reaction conditions. The primary bromide at C1 is a potential site for bimolecular nucleophilic substitution (Sₙ2). However, the secondary bromide at C2 is sterically hindered, making Sₙ2 reactions at this site extremely slow. With nucleophiles that are also strong bases (e.g., hydroxides, alkoxides), bimolecular elimination (E2) is often the dominant pathway, leading to dehydrobromination. A double dehydrobromination using a strong base is an efficient method to synthesize the corresponding alkyne.[3]
Caption: Competing Sₙ2 and E2 pathways for this compound.
Application Note 1: Double Dehydrobromination for Alkyne Synthesis
The most well-established application of this compound is its conversion to 3,3-dimethyl-1-butyne via a sequential double elimination of HBr.[2][3] This reaction requires a strong base and elevated temperatures to overcome the higher activation energy of the second elimination step.[3] The resulting terminal alkyne is a valuable building block in the synthesis of pharmaceuticals, such as the antifungal agent Terbinafine, and in materials science.[2][4]
Reaction Data
| Substrate | Reagent | Solvent | Conditions | Product | Typical Application |
| This compound | Potassium Hydroxide (B78521) (KOH) | Ethylene (B1197577) Glycol | Reflux, 25-30 min | 3,3-Dimethyl-1-butyne | Pharmaceutical Intermediate[2] |
Experimental Protocol: Synthesis of 3,3-Dimethyl-1-butyne
This protocol is adapted from a general method for the dehydrobromination of vicinal dibromides.[3]
Materials:
-
This compound
-
Potassium Hydroxide (KOH), solid
-
Ethylene Glycol (1,2-ethanediol)
-
Deionized Water
-
Diethyl Ether (or other low-boiling point ether)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 0.05 mol) and ethylene glycol (30 mL).
-
Carefully add solid potassium hydroxide (e.g., 0.15 mol, 3 equivalents). Caution: KOH is caustic and should be handled with appropriate personal protective equipment.
-
Add a magnetic stir bar or boiling chips and attach a reflux condenser.
-
Reflux: Heat the mixture to a gentle boil using a heating mantle. Maintain a steady reflux for 30 minutes. The reaction temperature is determined by the boiling point of the solvent.[3]
-
Isolation: Allow the reaction mixture to cool to room temperature. The product, 3,3-dimethyl-1-butyne, is volatile (boiling point: 37-38 °C).[2][4] To isolate it, carefully set up a simple distillation apparatus and distill the product directly from the reaction mixture. Collect the fraction boiling below 45 °C.
-
Purification: Transfer the collected distillate to a separatory funnel. Wash the organic layer with an equal volume of water to remove any remaining ethylene glycol.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent. A final fractional distillation can be performed to obtain the highly pure product.
Caption: Workflow for the synthesis of 3,3-dimethyl-1-butyne.
Application Note 2: Nucleophilic Substitution Reactions
While elimination is often favored, nucleophilic substitution at the primary C1 position can be achieved using strong, non-basic nucleophiles. Sₙ2 reactions on primary alkyl halides are typically efficient, but the adjacent tert-butyl group in this substrate introduces steric hindrance that can reduce reaction rates.[5][6] Common side products arise from elimination (E2) and substitution at the secondary C2, although the latter is significantly slower.
Predicted Reactivity with Various Nucleophiles
| Nucleophile | Class | Predicted Major Pathway | Predicted Major Product | Notes |
| NaN₃ (Sodium Azide) | Strong Nucleophile, Weak Base | Sₙ2 | 1-Azido-2-bromo-3,3-dimethylbutane | Sₙ2 reactions with azide (B81097) are generally high-yielding on primary halides.[6] |
| NaCN (Sodium Cyanide) | Strong Nucleophile, Strong Base | Sₙ2 / E2 Competition | Mixture of substitution and elimination products | Cyanide is a strong base, increasing the likelihood of E2 elimination. |
| NaI (Sodium Iodide) | Strong Nucleophile, Weak Base | Sₙ2 followed by E2 | 3,3-Dimethyl-1-butene | Iodide initially substitutes a bromide (Sₙ2), then a second iodide induces elimination of IBr or I₂.[7] |
| CH₃CO₂⁻ (Acetate) | Moderate Nucleophile, Moderate Base | Sₙ2 | 1-Acetoxy-2-bromo-3,3-dimethylbutane | Slower reaction; may require elevated temperatures, which can favor elimination. |
Generalized Protocol: Sₙ2 Reaction with Sodium Azide
This generalized protocol is based on standard procedures for Sₙ2 reactions with primary alkyl halides.[6]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether
-
Deionized Water, Saturated Sodium Bicarbonate, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Condenser, Magnetic stirrer/hotplate
-
Separatory funnel, Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.1 to 1.5 equivalents). Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS. Due to steric hindrance, the reaction may require 12-24 hours.[6]
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified further using column chromatography or vacuum distillation.
References
- 1. This compound | 640-21-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. 3,3-Dimethyl-1-butyne | 917-92-0 [chemicalbook.com]
- 5. vedantu.com [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - Why does d/l-2,3-dibromobutane on reaction with NaI/acetone give cis-2-butene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the E2 Elimination of 1,2-Dibromo-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes and alkynes. This document details the E2 elimination reaction mechanism of 1,2-dibromo-3,3-dimethylbutane, a vicinal dihalide, to yield 3,3-dimethyl-1-butyne. This reaction proceeds via a sequential double dehydrobromination, a process of significant interest in the synthesis of functionalized alkynes, which are valuable intermediates in medicinal chemistry and materials science. The stereochemical requirements of the E2 mechanism, particularly the anti-periplanar arrangement of the abstracted proton and the leaving group, are critical for understanding the reaction outcome.
E2 Elimination Reaction Mechanism
The reaction of this compound with a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) in a suitable solvent, proceeds through two consecutive E2 elimination steps to form 3,3-dimethyl-1-butyne.[1][2]
Step 1: Formation of the Vinyl Bromide Intermediate
The first E2 elimination involves the abstraction of a proton from the carbon adjacent to the bromine atom (the β-carbon) by the strong base. For this reaction to occur, the hydrogen atom and the bromine atom must be in an anti-periplanar conformation. This concerted step results in the formation of a carbon-carbon double bond and the expulsion of a bromide ion, yielding a vinyl bromide intermediate, 1-bromo-3,3-dimethyl-1-butene.[3][4]
Step 2: Formation of the Alkyne
The second E2 elimination occurs from the vinyl bromide intermediate. The base abstracts a proton from the carbon atom of the double bond that is attached to the bromine atom. The hydrogen on the sp² hybridized carbon is more acidic than a hydrogen on an sp³ carbon, facilitating this step.[5] Again, an anti-periplanar arrangement of the proton and the bromine atom is required, leading to the formation of the triple bond and the elimination of the second bromide ion. The final product is 3,3-dimethyl-1-butyne.[1][6] When a very strong base like sodium amide is used, a third equivalent may be required to deprotonate the terminal alkyne, forming an acetylide salt, which is then protonated during workup to give the final product.[1][7]
Data Presentation
Table 1: Physical and Spectroscopic Data of Reactant and Product
| Property | This compound (Starting Material) | 3,3-Dimethyl-1-butyne (Final Product) |
| Molecular Formula | C₆H₁₂Br₂ | C₆H₁₀ |
| Molecular Weight | 243.97 g/mol | 82.14 g/mol |
| Boiling Point | 73 °C at 3 mmHg[8] | 37-38 °C[9] |
| Density | 1.61 g/mL at 25 °C[8] | 0.669 g/mL at 25 °C |
| ¹H NMR (CDCl₃, δ) | 1.15 (s, 9H), 3.90 (dd, 1H), 4.15 (dd, 1H), 4.40 (dd, 1H) | 1.25 (s, 9H), 1.95 (s, 1H) |
| ¹³C NMR (CDCl₃, δ) | 29.5 (3C), 36.8, 52.1, 60.2 | 27.4, 30.8 (3C), 68.1, 87.3 |
| IR (cm⁻¹) | Not readily available | ~3310 (≡C-H stretch), ~2105 (C≡C stretch), ~2970 (C-H stretch)[9] |
Table 2: Typical Reaction Parameters and Yields
| Base/Solvent System | Temperature | Reaction Time | Typical Yield | Reference |
| NaNH₂ / liquid NH₃ | -33 °C (boiling point of NH₃) | 2 - 4 hours | 70 - 90% | General Procedure[1][10] |
| KOH / Ethanol | Reflux (approx. 78 °C) | 4 - 8 hours | 50 - 70% | General Procedure[11] |
Experimental Protocols
Synthesis of 3,3-Dimethyl-1-butyne from this compound using Sodium Amide
This protocol is adapted from general procedures for the double dehydrohalogenation of vicinal dihalides.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dry ice/acetone condenser, Magnetic stirrer, Separatory funnel, Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry ice/acetone condenser.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 100 mL of ammonia gas into the flask.
-
Addition of Sodium Amide: Carefully add sodium amide (3.0 equivalents) to the liquid ammonia with stirring.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the stirring solution of sodium amide in liquid ammonia over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.
-
Workup: Allow the ammonia to evaporate. Add 100 mL of diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to obtain pure 3,3-dimethyl-1-butyne.
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with the data in Table 1.
Visualizations
E2 Elimination Mechanism of this compound
Caption: Double E2 elimination of this compound.
Experimental Workflow
Caption: Synthesis workflow for 3,3-dimethyl-1-butyne.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 4. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols: Phase-Vanishing Reaction Conditions for Dibromination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibromination of alkenes is a fundamental transformation in organic synthesis, providing versatile intermediates for the construction of complex molecules. However, the direct addition of bromine (Br₂) to alkenes can be highly exothermic and difficult to control, often requiring low temperatures and slow addition rates to minimize side reactions. The phase-vanishing (PV) methodology offers an elegant solution to these challenges by employing a triphasic system that allows for a slow, controlled diffusion of the reagent to the substrate, enabling reactions to proceed smoothly at room temperature.[1][2][3] This technique leverages the unique properties of fluorous solvents, which are immiscible with both many organic solvents and reagents like bromine, to act as a liquid membrane or "phase screen".[2][4][5] This controlled delivery of bromine to the alkene minimizes the formation of byproducts and simplifies the experimental setup.[2][6]
This document provides detailed application notes and experimental protocols for the dibromination of alkenes using phase-vanishing reaction conditions.
Principle of Phase-Vanishing Dibromination
The phase-vanishing method for dibromination typically involves a triphasic system set up in a simple reaction vessel like a test tube.[5] The system is composed of:
-
Top Layer: The alkene substrate dissolved in a low-density organic solvent (e.g., hexane).
-
Middle Layer: A fluorous solvent of intermediate density, such as perfluorohexanes (FC-72), which is immiscible with both the top and bottom layers.[4][5] This layer acts as a phase screen.
-
Bottom Layer: The denser reagent, neat bromine (Br₂).[2]
The reaction proceeds as bromine slowly diffuses from the bottom layer, through the fluorous middle layer, to the top organic layer containing the alkene.[2][3][5] The reaction rate is controlled by this passive transport, allowing the typically exothermic bromination to occur at a manageable pace at room temperature.[2] As the bromine is consumed, the bottom layer gradually disappears, or "vanishes," signaling the completion of the reaction.[5][7]
Advantages of the Phase-Vanishing Method
-
Controlled Reaction Rate: The fluorous phase screen effectively moderates the delivery of bromine to the substrate, preventing rapid, uncontrolled exothermic reactions.[2]
-
Room Temperature Operation: Many reactions that would typically require cooling can be performed at ambient temperature, leading to energy savings.[1][8]
-
High Yields and Purity: The slow, controlled nature of the reaction often leads to higher yields and cleaner product formation with fewer byproducts.[2]
-
Simple Experimental Setup: The reaction can be carried out in a simple test tube without the need for specialized equipment like dropping funnels.[4]
-
Safety: The controlled reaction minimizes the risks associated with handling highly reactive reagents like bromine.
Experimental Protocols
Two general methods for the phase-vanishing dibromination of alkenes are presented below. Method B, which involves gentle stirring of the bottom layer, can significantly reduce the reaction time.[9]
General Materials and Equipment
-
Test tube with a septum or screw cap
-
Glass pipette
-
Magnetic stirrer and stir bar (for Method B)
-
Standard laboratory glassware for workup
-
Silica (B1680970) gel for column chromatography
-
Solvents: Hexane (B92381), perfluorohexanes (FC-72), dichloromethane (B109758) (optional), 2% aqueous Na₂S₂O₃ solution, water
-
Reagents: Alkene substrate, Bromine (Br₂)
-
Drying agent: MgSO₄ or Na₂SO₄
Method A: Static Phase-Vanishing Dibromination
This method relies solely on diffusion for reagent transport and is suitable for reactions where a slower rate is desired.
Protocol:
-
To a test tube, carefully add perfluorohexanes (FC-72, 1.5 mL) using a glass pipette.
-
Slowly add bromine (2 mmol) to the test tube. The bromine, being denser, will sink to the bottom, forming a distinct layer beneath the fluorous phase.
-
Carefully layer a solution of the alkene (2 mmol) in hexane (1.5 mL) on top of the fluorous phase, thus creating a triphasic system.
-
Seal the test tube with a septum and cover it with aluminum foil to protect the reaction from light, which can promote radical side reactions.[9][10]
-
Allow the reaction to stand at room temperature. The reaction is complete when the bottom bromine layer has disappeared, and the fluorous layer becomes transparent. This may take up to 2 days.[9]
-
Once the reaction is complete, carefully remove the top hexane layer containing the product using a pipette.
-
Extract the remaining fluorous layer with additional portions of hexane (e.g., 4 x 2 mL) to ensure complete recovery of the product.
-
Combine the organic extracts and wash with 2% aqueous Na₂S₂O₃ solution (30 mL) to quench any unreacted bromine, followed by washing with water (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to afford the pure dibrominated product.[9]
Method B: Phase-Vanishing Dibromination with Gentle Stirring
This modified procedure accelerates the reaction by facilitating the transport of bromine through the fluorous phase.
Protocol:
-
Place a small magnetic stir bar in the bottom of a test tube.
-
Carefully add perfluorohexanes (FC-72, 1.5 mL) to the test tube.
-
Slowly add bromine (2.1 mmol) to the test tube, allowing it to settle at the bottom.
-
Carefully layer a solution of the alkene (2 mmol) in hexane (1.5 mL) on top of the fluorous phase.
-
Seal the test tube with a septum and wrap it in aluminum foil.
-
Place the test tube on a magnetic stirrer and begin gentle stirring of the bottom bromine layer, being careful not to mix the three distinct layers.
-
Continue stirring at room temperature until the bromine layer vanishes, which can occur in as little as 4 hours.[9]
-
Follow steps 6-10 from Method A for the workup and purification of the product.[9]
Data Presentation
The following table summarizes representative yields for the dibromination of various alkenes using the phase-vanishing methodology.
| Entry | Alkene Substrate | Method | Reaction Time | Yield (%) |
| 1 | Cyclohexene | A | 2 days | 81 |
| 2 | Cyclohexene | B | 4 hours | - |
| 3 | Styrene | - | - | - |
| 4 | 1-Octene | - | - | - |
Data for entries 3 and 4 are qualitative based on literature, specific yields and times may vary.
Visualizations
Logical Workflow for Phase-Vanishing Dibromination
Caption: Workflow of the phase-vanishing dibromination process.
Signaling Pathway of Dibromination
Caption: The electrophilic addition mechanism for alkene dibromination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase-Vanishing Reactions that Use Fluorous Media as a Phase Screen. Facile, Controlled Bromination of Alkenes by Dibromine and Dealkylation of Aromatic Ethers by Boron Tribromide [organic-chemistry.org]
- 3. Phase-vanishing reactions that use fluorous media as a phase screen. Facile, controlled bromination of alkenes by dibromine and dealkylation of aromatic ethers by boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. Phase-vanishing methods based on fluorous phase screen: a simple way for efficient execution of organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase-Vanishing Methodology for Efficient Bromination, Alkylation, Epoxidation, and Oxidation Reactions of Organic Substrates [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Handling and storage procedures for 1,2-Dibromo-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1,2-Dibromo-3,3-dimethylbutane (CAS No. 640-21-1). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂Br₂[1] |
| Molecular Weight | 243.97 g/mol [1][2] |
| CAS Number | 640-21-1[1][3] |
| Appearance | Colorless liquid[4] |
| Boiling Point | 73 °C at 3 mm Hg[3][5] |
| Density | 1.61 g/mL at 25 °C[3][5] |
| Refractive Index (n20/D) | 1.5053[2][3] |
| Flash Point | 183 °F[2][5] |
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
GHS Hazard Statements: [1][2][5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2][5] A comprehensive list of precautionary statements can be found in the safety data sheet. Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Experimental Protocols
The following protocols detail the methodologies for safe handling, storage, and emergency procedures.
A risk assessment should be conducted before handling. The following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Dispensing:
-
General Practices:
-
Container: Store in the original, tightly closed container.[5][6]
-
Location:
-
Incompatible Materials: Store away from acids, bases, strong oxidizing agents, and strong reducing agents.[8]
-
Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[6]
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[5][8]
-
Skin Contact: If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][8]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[6][8]
-
Spill Containment:
-
Ensure adequate ventilation and remove all sources of ignition.[6]
-
Evacuate personnel to a safe area.[6]
-
Prevent further leakage or spillage if it is safe to do so.[6]
-
Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel).[8]
-
-
Disposal:
Visual Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow for this compound.
References
- 1. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 640-21-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Custom Synthesis of 1,2-Dibromo-3,3-dimethylbutane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the custom synthesis of 1,2-Dibromo-3,3-dimethylbutane and its derivatives. This vicinal dibromide is a versatile building block in organic synthesis, offering pathways to various functionalized molecules, including precursors for active pharmaceutical ingredients.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the direct bromination of 3,3-dimethyl-1-butene (B1661986). A particularly effective approach is the "phase-vanishing" reaction, which allows for a controlled and high-yield synthesis.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 640-21-1 | [1] |
| Molecular Formula | C₆H₁₂Br₂ | [1] |
| Molecular Weight | 243.97 g/mol | [1] |
| Boiling Point | 73 °C at 3 mmHg | [2] |
| Density | 1.61 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5053 | [2] |
Experimental Protocol: Phase-Vanishing Bromination
This method utilizes a fluorous phase to separate the reactants, allowing for a slow and controlled reaction, which often leads to higher yields and purity.
Materials:
-
3,3-Dimethyl-1-butene
-
Bromine (Br₂)
-
Perfluorohexane (e.g., FC-72) as the fluorous phase
-
An appropriate organic solvent (e.g., hexane)
-
Reaction vessel (e.g., a test tube or a round-bottom flask)
-
Stirring apparatus (optional)
Procedure:
-
In a reaction vessel, carefully layer the fluorous solvent (perfluorohexane).
-
Slowly add bromine to the fluorous layer.
-
In a separate container, dissolve 3,3-dimethyl-1-butene in the organic solvent.
-
Carefully layer the organic solution of 3,3-dimethyl-1-butene on top of the fluorous phase containing bromine.
-
The reaction proceeds at the interface of the organic and fluorous layers. The bromine will slowly diffuse into the organic layer and react with the alkene.
-
The reaction can be monitored by the disappearance of the red-brown color of the bromine.
-
Upon completion, the upper organic layer, containing the product, is separated.
-
The organic layer is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield this compound.
Quantitative Data: This method has been reported to achieve a yield of up to 94%.[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of this compound Derivatives
This compound serves as a key intermediate for the synthesis of various derivatives, primarily through elimination and substitution reactions.
Dehydrobromination to form 3,3-Dimethyl-1-butyne (B43207)
A primary application of this compound is its conversion to 3,3-dimethyl-1-butyne via a double dehydrobromination reaction. This terminal alkyne is a valuable precursor in pharmaceutical synthesis.
Experimental Protocol: Double Dehydrobromination
Materials:
-
This compound
-
Strong base (e.g., Sodium amide (NaNH₂) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., liquid ammonia (B1221849) for NaNH₂ or THF for t-BuOK)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent to the reaction vessel.
-
If using sodium amide in liquid ammonia, cool the vessel to -78 °C and add the sodium amide.
-
Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the base solution.
-
The reaction mixture is stirred for a specified time, allowing the double elimination to occur.
-
The reaction is quenched by the addition of a proton source (e.g., water or ammonium (B1175870) chloride).
-
The product, 3,3-dimethyl-1-butyne, is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed to yield the alkyne.
Quantitative Data:
| Reactant | Base/Solvent | Product | Yield |
| This compound | NaNH₂ / liq. NH₃ | 3,3-Dimethyl-1-butyne | Typically high |
| This compound | t-BuOK / THF | 3,3-Dimethyl-1-butyne | Good to high |
Application in Drug Development: Synthesis of Terbinafine
3,3-Dimethyl-1-butyne, derived from this compound, is a key building block in the synthesis of the antifungal drug Terbinafine. This highlights the importance of this compound as a precursor in medicinal chemistry.[3]
Signaling Pathway and Logical Relationship:
The synthesis of Terbinafine from 3,3-dimethyl-1-butene illustrates a multi-step synthetic pathway where the initially synthesized vicinal dibromide is a crucial intermediate.
Caption: Synthetic pathway from 3,3-dimethyl-1-butene to Terbinafine.
References
The Versatile Role of 1,2-Dibromo-3,3-dimethylbutane in Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-Dibromo-3,3-dimethylbutane, a vicinal dibromide, serves as a valuable chemical intermediate in organic synthesis. Its sterically hindered neopentyl group influences its reactivity, making it a useful precursor for the synthesis of various organic molecules, particularly alkynes and potentially other functionalized compounds. This document provides detailed application notes, experimental protocols, and key data associated with the use of this compound in chemical synthesis.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 640-21-1 | [1] |
| Molecular Formula | C₆H₁₂Br₂ | [1][2] |
| Molecular Weight | 243.97 g/mol | [1][2] |
| Boiling Point | 73 °C at 3 mmHg | [3] |
| Density | 1.61 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5053 | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is the bromination of 3,3-Dimethyl-1-butene. A high-yield, solvent-free method has been reported.[2]
Experimental Protocol: Synthesis of this compound
Reaction: 3,3-Dimethyl-1-butene + Br₂ → this compound
Materials:
-
3,3-Dimethyl-1-butene
-
Bromine (Br₂)
Procedure: This reaction is carried out as a phase-vanishing reaction with a phase screen, under neat (no solvent) conditions and in darkness. The reaction between 3,3-Dimethyl-1-butene and bromine is typically rapid.[2]
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 94% | [2] |
| Reaction Time | ~8 minutes (0.133 hours) |[2] |
Application 1: Synthesis of 3,3-Dimethyl-1-butyne via Double Dehydrobromination
A primary application of this compound is its conversion to 3,3-Dimethyl-1-butyne through a double dehydrobromination reaction. This transformation is typically achieved using a strong base such as sodium amide in liquid ammonia (B1221849).[4][5][6]
Experimental Protocol: Synthesis of 3,3-Dimethyl-1-butyne
Reaction: this compound + 2 NaNH₂ → 3,3-Dimethyl-1-butyne + 2 NaBr + 2 NH₃
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (NH₃)
-
Inert solvent (e.g., ether)
-
Apparatus for handling liquid ammonia
Procedure:
-
In a flask equipped for reactions at low temperatures (e.g., a three-necked flask with a dry ice condenser), condense anhydrous liquid ammonia.
-
Carefully add sodium amide to the liquid ammonia with stirring to form a solution/suspension.
-
Dissolve this compound in an inert solvent like ether.
-
Slowly add the solution of this compound to the sodium amide suspension in liquid ammonia. The reaction is typically exothermic and should be controlled.
-
After the addition is complete, allow the reaction to stir for a specified period to ensure complete conversion.
-
Upon completion, the reaction is quenched, often by the careful addition of a proton source (e.g., ammonium (B1175870) chloride) after the ammonia has been allowed to evaporate.
-
The product is then extracted with an organic solvent, washed, dried, and purified by distillation.
Note: The use of a very strong base like sodium amide is crucial for the second, more challenging elimination step.[7] If a terminal alkyne is formed, an excess of base is often required as the terminal alkyne is acidic enough to be deprotonated by the amide base.[5][6]
Quantitative Data: While a specific yield for this reaction from a detailed protocol is not readily available in the searched literature, dehydrohalogenation reactions of this type are generally efficient.
Spectroscopic Data for 3,3-Dimethyl-1-butyne: Spectroscopic data is crucial for the characterization of the final product.
Application 2: Potential Role in Grignard Reagent Formation
While vicinal dihalides can be challenging substrates for Grignard reagent formation due to potential side reactions like elimination, the formation of organometallic reagents from dihaloalkanes is a known process.[8] The use of 1,2-dihaloethanes as initiators for Grignard reactions suggests the potential reactivity of the carbon-bromine bonds in this compound with magnesium.[4]
General Considerations for Grignard Protocol:
Reaction: this compound + Mg → [Intermediate Organomagnesium Species]
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
All glassware must be rigorously dried to exclude moisture.
-
Under an inert atmosphere, magnesium turnings are placed in a flask with anhydrous ether.
-
A solution of this compound in anhydrous ether is added slowly to the magnesium suspension.
-
Initiation of the reaction may require activation of the magnesium, for example, with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
The reaction is often exothermic and may require cooling to maintain a gentle reflux.
Challenges and Potential Outcomes: Due to the presence of two bromine atoms in a vicinal arrangement, several outcomes are possible:
-
Formation of a mono-Grignard reagent: This would likely be followed by rapid intramolecular elimination to form a vinyl bromide.
-
Formation of a di-Grignard reagent: This is less likely but could potentially lead to interesting cyclic or dimeric products.
-
Elimination: The Grignard reagent, being a strong base, could promote the elimination of HBr from another molecule of the starting material.
Given these complexities, the direct formation of a stable and synthetically useful Grignard reagent from this compound is not a straightforward application and requires careful experimental investigation.
Other Potential Applications
The reactivity of the two carbon-bromine bonds in this compound suggests its potential as a precursor in other synthetic transformations, although specific examples in the literature are scarce.
-
Synthesis of Vinyl Bromides: Partial dehydrobromination could lead to the formation of 1-bromo-3,3-dimethyl-1-butene (B13442173) or 2-bromo-3,3-dimethyl-1-butene, which are themselves useful synthetic intermediates.
-
Synthesis of Heterocycles: Dihalides are common starting materials for the synthesis of heterocyclic compounds, such as thiiranes, by reaction with appropriate nucleophiles (e.g., sulfide (B99878) ions).[9]
-
Organocuprate Chemistry: While not a direct reaction, the corresponding organolithium reagent (if it could be formed) could be converted to an organocuprate, which has a different reactivity profile than Grignard reagents.[10]
This compound is a valuable chemical intermediate primarily utilized for the synthesis of the sterically hindered alkyne, 3,3-Dimethyl-1-butyne. Its application in this double dehydrobromination reaction is a key transformation. While its use in forming stable Grignard reagents is likely complicated by side reactions, its potential as a precursor for vinyl bromides and heterocyclic compounds warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility of this neopentyl-containing dibromide.
References
- 1. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 640-21-1 [chemicalbook.com]
- 4. Which among the following will give 3,3–dimethylbut–1–yne on reaction with NaNH2/∆ [infinitylearn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of thiiranes, thiirenes, dithiiranes, and thiaziridines [ouci.dntb.gov.ua]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dibromo-3,3-dimethylbutane
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-Dibromo-3,3-dimethylbutane.
Troubleshooting and FAQs
Q1: Why is my yield of this compound lower than the reported 94%?
A low yield can be attributed to several factors. Consider the following:
-
Presence of Water or Alcohol: The reaction is highly sensitive to nucleophilic solvents. Water will lead to the formation of a bromohydrin side product, while alcohols will form bromoethers.[1] Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents if a solvent is deemed necessary.
-
Reaction Time: A very high yield (94%) has been reported with a short reaction time of approximately 8 minutes under neat (solvent-free) conditions.[2] Longer reaction times may not necessarily improve the yield and could lead to the formation of side products.
-
Temperature Control: The bromination of alkenes is typically conducted at low temperatures.[1] Exothermic reactions can lead to side reactions if the temperature is not controlled. It is advisable to cool the reaction mixture, especially during the addition of bromine.
-
Exposure to Light: The reaction should be carried out in the dark to suppress competing photolytic pathways that can lead to radical side reactions.[2]
-
Purity of Starting Material: Ensure the 3,3-Dimethyl-1-butene (B1661986) is of high purity and free from contaminants that could interfere with the reaction.
Q2: I see an unexpected peak in my NMR spectrum. What could be the impurity?
An unexpected peak could be one of several common side products:
-
Bromohydrin (HO-CH(CH2Br)-C(CH3)3): This forms if water is present in the reaction mixture. The presence of a hydroxyl group will be evident in the IR spectrum as a broad peak around 3200-3600 cm⁻¹, and you will see a peak for the -OH proton in the ¹H NMR spectrum.
-
Rearranged Products: While the bromination of 3,3-dimethyl-1-butene typically proceeds without rearrangement, the presence of acidic impurities (like HBr in the bromine) could potentially lead to carbocation rearrangements, although this is more commonly observed in hydrohalogenation reactions.[3][4][5]
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the characteristic peaks of 3,3-Dimethyl-1-butene in your spectra.
Q3: How can I best purify the final product?
After the reaction is complete, a standard workup procedure is recommended. This typically involves:
-
Quenching: The reaction can be quenched with a reducing agent like aqueous sodium thiosulfate (B1220275) to remove any excess bromine.
-
Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like dichloromethane (B109758) or diethyl ether.
-
Washing: The organic layer should be washed with water and brine to remove any water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Distillation: The crude product can be purified by vacuum distillation to obtain the pure this compound. The boiling point is reported as 73 °C at 3 mm Hg.[6][7]
Q4: Is a solvent necessary for this reaction?
A high-yield synthesis (94%) has been reported under neat (solvent-free) conditions.[2] Using an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is also common for alkene brominations to help control the reaction temperature.[8] However, for this specific substrate, a solvent-free approach appears to be highly effective.
Data Presentation
| Parameter | Recommended Condition | Reported Yield | Reference |
| Starting Material | 3,3-Dimethyl-1-butene | ||
| Reagent | Bromine (Br₂) | ||
| Solvent | Neat (no solvent) | 94% | [Beilstein Journal of Organic Chemistry, 2009, Vol. 5, Art. No. A75][2] |
| Reaction Time | 8 minutes (0.133333 h) | 94% | [Beilstein Journal of Organic Chemistry, 2009, Vol. 5, Art. No. A75][2] |
| Light Condition | Darkness | 94% | [Beilstein Journal of Organic Chemistry, 2009, Vol. 5, Art. No. A75][2] |
| Temperature | Low temperature (e.g., 0 °C) is generally recommended for alkene brominations. | Not specified, but generally recommended. | [Chemistry Steps][1] |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from the high-yield procedure reported by Pels and Dragojlovic (2009).[2]
Materials:
-
3,3-Dimethyl-1-butene
-
Bromine
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Sodium thiosulfate solution (aqueous)
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,3-Dimethyl-1-butene. The flask should be wrapped in aluminum foil to protect it from light. Place the flask in an ice bath to cool.
-
Addition of Bromine: Slowly add an equimolar amount of bromine to the stirred 3,3-Dimethyl-1-butene via the dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for approximately 8 minutes. The disappearance of the reddish-brown color of bromine indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding cold aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by vacuum distillation (73 °C at 3 mm Hg) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Reaction mechanism for the bromination of 3,3-Dimethyl-1-butene.
References
- 1. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. homework.study.com [homework.study.com]
- 4. When 3,3-dimethyl-1-butene is treated with HBr alone, the major product i.. [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. This compound | 640-21-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Bromination of 3,3-dimethyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of 3,3-dimethyl-1-butene (B1661986).
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of 3,3-dimethyl-1-butene with Br₂?
The expected major product from the reaction of 3,3-dimethyl-1-butene with bromine (Br₂) in a non-nucleophilic solvent is the vicinal dibromide, 1,2-dibromo-3,3-dimethylbutane . This is the result of the standard electrophilic addition of bromine to an alkene.[1][2]
Q2: Does a carbocation rearrangement, similar to the one observed with HBr addition, occur during the bromination of 3,3-dimethyl-1-butene with Br₂?
Generally, a significant carbocation rearrangement is not a major pathway during the bromination of alkenes with Br₂.[3][4] The reaction proceeds through a cyclic bromonium ion intermediate, where the positive charge is delocalized over the bromine atom and the two carbon atoms of the former double bond. This stable intermediate prevents the formation of a discrete carbocation that would be susceptible to rearrangement.[4] In contrast, the addition of HBr to 3,3-dimethyl-1-butene proceeds via a secondary carbocation, which readily rearranges to a more stable tertiary carbocation via a 1,2-methyl shift, leading to 2-bromo-2,3-dimethylbutane (B3344068) as the major product.[5][6]
Q3: What are the potential side products in the bromination of 3,3-dimethyl-1-butene?
While the primary product is this compound, minor side products can potentially form. These may include:
-
Rearranged dibromide (2,3-dibromo-2,3-dimethylbutane): Although less likely than with HBr addition, a small amount of the rearranged product might form. This could occur if the bromonium ion has some carbocationic character, or if trace amounts of acid are present, which could catalyze a rearrangement.
-
Allylic bromination products: If the reaction is carried out under radical conditions (e.g., in the presence of light or radical initiators), allylic bromination could occur, leading to brominated products at the carbon adjacent to the double bond.
-
Halohydrins: If the reaction is performed in a nucleophilic solvent like water or an alcohol, the solvent can attack the bromonium ion, leading to the formation of bromohydrins (e.g., 1-bromo-3,3-dimethyl-2-butanol) or bromoethers, respectively.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired this compound | Incomplete reaction. | Ensure a 1:1 molar ratio of bromine to the alkene. Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material. The characteristic red-brown color of bromine should disappear upon complete reaction.[2] |
| Side reactions due to impurities. | Use pure, dry solvents and reagents. Moisture can lead to the formation of halohydrins. | |
| Loss of product during workup. | Ensure proper extraction and purification techniques are used. This compound is a relatively volatile compound, so care should be taken during solvent removal. | |
| Presence of a significant amount of the rearranged product (2,3-dibromo-2,3-dimethylbutane) | Presence of acidic impurities. | Use a non-acidic solvent and ensure all glassware is clean and dry. Consider adding a non-nucleophilic base, such as pyridine, to scavenge any trace acids. |
| Reaction conditions favoring carbocation formation. | Perform the reaction at a low temperature to favor the formation of the stable bromonium ion and minimize any potential for carbocation formation. | |
| Formation of colored byproducts | Radical reactions. | Conduct the reaction in the dark and at a controlled temperature to avoid radical-initiated side reactions. |
| Excess bromine. | Use a slight excess of the alkene or add the bromine solution dropwise to the alkene solution to avoid a high concentration of bromine. |
Data Presentation
The following table summarizes the expected major products from the reaction of 3,3-dimethyl-1-butene with HBr and Br₂ under different conditions.
| Reactant | Reagent(s) | Major Product | Mechanism Highlights |
| 3,3-dimethyl-1-butene | HBr | 2-bromo-2,3-dimethylbutane | Formation of a secondary carbocation followed by a 1,2-methyl shift to a more stable tertiary carbocation.[5][6] |
| 3,3-dimethyl-1-butene | HBr, Peroxides | 1-bromo-3,3-dimethylbutane | Anti-Markovnikov addition via a radical mechanism. |
| 3,3-dimethyl-1-butene | Br₂ | This compound | Formation of a cyclic bromonium ion intermediate, leading to anti-addition. Rearrangement is not a major pathway.[3][4] |
Experimental Protocols
A general experimental protocol for the bromination of an alkene is as follows:
Materials:
-
3,3-dimethyl-1-butene
-
Bromine (Br₂)
-
An inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 3,3-dimethyl-1-butene in the inert solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Prepare a solution of bromine in the same inert solvent in a dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of the alkene. The red-brown color of the bromine should disappear as it reacts.
-
Continue the addition until a faint persistent orange color is observed, indicating a slight excess of bromine.
-
Allow the reaction mixture to stir for an additional 15-20 minutes at 0°C.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation or chromatography if necessary.
Visualizations
Reaction Pathway for the Bromination of 3,3-dimethyl-1-butene
The following diagram illustrates the mechanism of the bromination of 3,3-dimethyl-1-butene, proceeding through a cyclic bromonium ion intermediate to form the major product, this compound.
Caption: Mechanism of 3,3-dimethyl-1-butene bromination.
References
- 1. Solved 1. Please help write the reaction mechanism | Chegg.com [chegg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 5. Consider the addition of HBr to 33dimethyl1butene shown class 11 chemistry CBSE [vedantu.com]
- 6. chegg.com [chegg.com]
- 7. google.com [google.com]
Technical Support Center: Purification of Crude 1,2-Dibromo-3,3-dimethylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,2-Dibromo-3,3-dimethylbutane. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound, typically synthesized from the bromination of 3,3-dimethyl-1-butene (B1661986), may include:
-
Unreacted starting material: 3,3-dimethyl-1-butene.
-
Solvent-related byproducts: If a nucleophilic solvent like water is present, formation of the corresponding bromohydrin (1-bromo-2-hydroxy-3,3-dimethylbutane) can occur.
-
Over-brominated or rearranged products: Although less common for this specific reaction, other brominated species could be present in trace amounts.
Q2: What are the primary purification techniques for this compound?
A2: The most effective purification techniques for this compound are fractional distillation and column chromatography. The choice of method depends on the nature and quantity of the impurities. A preliminary aqueous workup is often recommended to remove water-soluble impurities and residual acids.
Q3: Is recrystallization a viable purification method for this compound?
A3: While this compound is a solid at low temperatures, recrystallization is less commonly reported for this compound compared to distillation and chromatography. Finding a suitable solvent that provides a significant difference in solubility at high and low temperatures may require some experimentation. A mixture of a polar solvent (like ethanol) and a non-polar co-solvent could be a starting point.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and detection of impurities.
-
Thin-Layer Chromatography (TLC): As a quick method to monitor the progress of purification.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₆H₁₂Br₂ | 243.97 | 73 @ 3 mm Hg[1] | 1.61 @ 25 °C[1] | 1.5053[1] |
| 3,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 41[2][3] | 0.653 @ 25 °C[3] | 1.376[3] |
Troubleshooting Guides
Aqueous Workup Issues
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during washing. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. Add brine (saturated NaCl solution) to help break the emulsion. |
| Poor separation of layers. | The density of the organic layer is close to the aqueous layer. | Add brine to the aqueous layer to increase its density and improve separation. |
Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling. | Lack of boiling chips or magnetic stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Product co-distills with a lower boiling impurity. | Insufficient separation efficiency of the distillation column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations). |
| Product does not distill at the expected temperature. | Incorrect pressure reading; leaks in the vacuum system. | Ensure the manometer is functioning correctly and check all joints and seals for leaks. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin-Layer Chromatography (TLC) beforehand. A good starting point is pure hexane, gradually increasing polarity with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) if necessary. |
| Cracking or channeling of the silica (B1680970) gel bed. | Improper packing of the column. | Pack the column using a slurry method to ensure a uniform and compact bed. Avoid letting the top of the column run dry. |
| Product elutes too quickly or not at all. | Eluent is too polar or not polar enough. | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity. If it does not elute, gradually increase the polarity. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and gently invert the funnel several times to mix. Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid. Vent the separatory funnel frequently to release any pressure buildup.
-
Wash the organic layer again with deionized water.
-
Finally, wash the organic layer with brine to help remove dissolved water.
-
Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter or decant the dried organic layer to remove the drying agent. The crude product is now ready for further purification.
Protocol 2: Fractional Distillation
-
Set up a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.
-
Add the dried crude this compound and a boiling chip or magnetic stir bar to the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at 73 °C under a pressure of 3 mm Hg.[1] Discard any initial lower-boiling fractions which may contain unreacted 3,3-dimethyl-1-butene.
-
Once the desired fraction is collected, stop heating and allow the system to cool before releasing the vacuum.
Protocol 3: Column Chromatography
-
Prepare the column: Secure a glass chromatography column vertically. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.
-
Pack the column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Load the sample: Dissolve the crude this compound in a minimal amount of hexane. Carefully add the sample to the top of the column.
-
Elute the column: Begin eluting the column with hexane, collecting fractions in separate test tubes.
-
Monitor the separation: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Isolate the product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting the purification process.
References
Preventing rearrangement in reactions with 1,2-Dibromo-3,3-dimethylbutane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Dibromo-3,3-dimethylbutane. The focus is on preventing unwanted rearrangement reactions by controlling the reaction mechanism.
Troubleshooting Guides & FAQs
Issue: My reaction is producing a mixture of isomers, including rearranged products. How can I prevent this?
This is a common issue when carbocation intermediates are formed during the reaction. The bulky tert-butyl group in this compound can create significant steric hindrance, and under certain conditions, a methyl shift can occur to form a more stable carbocation, leading to a mixture of products.
Answer: To prevent rearrangement, you must employ reaction conditions that avoid the formation of carbocations. This means favoring S(_N)2 (bimolecular nucleophilic substitution) or E2 (bimolecular elimination) pathways over S(_N)1 and E1 pathways.
Key factors to control:
-
Choice of Nucleophile/Base:
-
For Substitution (S(_N)2): Use a strong, non-basic nucleophile. Good examples include azide (B81097) (N(_3)
), cyanide (CN− ), and thiolate (RS− ) ions. These favor a direct, one-step substitution mechanism that does not involve a carbocation intermediate.− -
For Elimination (E2): Use a strong, non-nucleophilic base. A strong base is required to deprotonate the substrate in a concerted step. Sodium amide (NaNH(_2)) or potassium tert-butoxide (t-BuOK) are excellent choices for promoting elimination without significant substitution competition.
-
-
Solvent:
-
For S(_N)2: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.
-
For E2: The choice of solvent is often dictated by the base. For example, sodium amide is typically used in liquid ammonia (B1221849), while potassium tert-butoxide is often used in its own alcohol (tert-butanol) or a non-reactive solvent like THF.
-
-
Temperature:
-
Generally, lower temperatures favor substitution reactions over elimination reactions. If elimination is the desired outcome, higher temperatures are often employed.
-
FAQ 1: I am attempting a substitution reaction, but I am still getting some elimination and rearranged products. What should I do?
Answer: This suggests that your reaction conditions may still be allowing for some carbocation formation or that the nucleophile you are using is also acting as a base. To troubleshoot:
-
Switch to a more potent S(_N)2-promoting solvent: If you are using a protic solvent, switch to a polar aprotic solvent like DMF or DMSO.
-
Use a less basic nucleophile: If you are using a nucleophile that is also a strong base (e.g., an alkoxide), consider a less basic alternative with similar or greater nucleophilicity, such as the azide ion.
-
Lower the reaction temperature: This will generally favor the S(_N)2 pathway over competing E1 and E2 reactions.
FAQ 2: I want to perform a double elimination to form an alkyne. What are the best conditions to ensure a high yield of the desired product without rearrangement?
Answer: A double dehydrobromination to form 3,3-dimethyl-1-butyne (B43207) is an excellent way to avoid rearrangement. This is an E2-mediated process. The recommended conditions are:
-
Base: Use a very strong base. Sodium amide (NaNH(_2)) in liquid ammonia is a classic and highly effective choice.[1][2][3] At least two equivalents of the base are required, and often an excess is used to ensure complete reaction.
-
Solvent: Liquid ammonia serves as both the solvent and a coolant.
-
Temperature: The reaction is typically run at the boiling point of liquid ammonia (-33 °C), which helps to control the reaction rate and minimize side reactions.
Data Presentation: Expected Product Outcomes under Various Conditions
The following table summarizes the expected major products when reacting this compound under different mechanistic conditions.
| Reaction Type | Reagents & Conditions | Expected Major Product | Rearrangement Observed? |
| S(_N)1/E1 | Weak nucleophile/base (e.g., ethanol, water), heat | Mixture of substitution and elimination products | Yes (Significant rearrangement expected) |
| S(_N)2 | Strong, non-basic nucleophile (e.g., NaN(_3)), polar aprotic solvent (e.g., DMF) | 1,2-diazido-3,3-dimethylbutane | No |
| E2 (double) | Strong base (e.g., excess NaNH(_2)), liquid ammonia | 3,3-dimethyl-1-butyne | No |
Experimental Protocols
Protocol: Synthesis of 3,3-dimethyl-1-butyne via Double Dehydrobromination (E2 Reaction)
This protocol describes the synthesis of 3,3-dimethyl-1-butyne from this compound using sodium amide in liquid ammonia, a method designed to prevent carbocation rearrangement.
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia
-
Anhydrous diethyl ether
-
A catalytic amount of iron(III) nitrate (B79036) nonahydrate
-
Ammonium (B1175870) chloride (for quenching)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Gas inlet tube
-
Mechanical stirrer
Procedure:
-
Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.
-
Catalyst Addition: Add a small crystal of iron(III) nitrate nonahydrate to the liquid ammonia.
-
Sodium Amide Formation: Slowly add small pieces of sodium metal to the stirring liquid ammonia. The formation of sodium amide is indicated by a color change from a deep blue to a gray suspension.
-
Substrate Addition: Once the sodium amide formation is complete, slowly add a solution of this compound in anhydrous diethyl ether to the reaction mixture.
-
Reaction: Allow the reaction to stir for several hours. The progress can be monitored by TLC if a suitable system is developed.
-
Quenching: After the reaction is complete, cautiously quench the excess sodium amide by the slow addition of solid ammonium chloride.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.
-
Workup: To the remaining residue, add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: The product, 3,3-dimethyl-1-butyne, is a volatile liquid and can be purified by distillation.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting flowchart for preventing rearrangement.
References
1,2-Dibromo-3,3-dimethylbutane stability and decomposition pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and decomposition of 1,2-dibromo-3,3-dimethylbutane. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
A1: this compound is a relatively stable compound when stored properly. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] While specific data for the 1,2-isomer is limited, thermogravimetric analysis of the related compound 2,2-dibromo-3,3-dimethylbutane (B3344082) shows an onset of decomposition at 210°C, primarily through the elimination of hydrogen bromide.[2] It is reasonable to expect a similar thermal stability profile for this compound. The compound is also sensitive to photolytic debromination, so storage in amber glass containers is advised to prevent degradation.[2]
Q2: What are the main decomposition pathways for this compound?
A2: The primary decomposition pathway for this compound, particularly in the presence of a base, is a double dehydrobromination reaction. This E2 elimination reaction proceeds in two steps to form the terminal alkyne, 3,3-dimethyl-1-butyne (B43207).[1] The first elimination of HBr is generally more facile than the second.[1] Thermal decomposition without a base is also expected to proceed primarily through the elimination of HBr.[2]
Q3: What are the common side products observed during the dehydrobromination of this compound?
A3: The primary side products in the synthesis of 3,3-dimethyl-1-butyne from this compound are typically the result of incomplete elimination or competing reactions. The most common side product is the intermediate vinyl bromide, 1-bromo-3,3-dimethyl-1-butene, which results from a single dehydrobromination. If the reaction conditions are not carefully controlled, this intermediate may not fully convert to the desired alkyne.
Q4: How can I monitor the progress of the dehydrobromination reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the reaction mixture to the starting material, you can observe the disappearance of the this compound spot/peak and the appearance of the 3,3-dimethyl-1-butyne product spot/peak.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 3,3-dimethyl-1-butyne | 1. Insufficient base: The double dehydrobromination requires a strong base in sufficient quantity to drive both elimination steps. 2. Low reaction temperature: The second elimination step has a higher activation energy and requires elevated temperatures.[1] 3. Poor quality starting material: Impurities in the this compound can interfere with the reaction. | 1. Use a strong base like potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂). Ensure at least two equivalents of base are used per equivalent of the dibromide. 2. Ensure the reaction is heated to a sufficiently high temperature, typically under reflux conditions.[1] 3. Purify the starting material by distillation or chromatography if necessary. |
| Presence of a significant amount of the vinyl bromide intermediate | 1. Reaction time is too short: The second elimination is slower than the first. 2. Insufficient heating: The temperature may not be high enough to promote the second elimination effectively. | 1. Increase the reaction time and monitor the progress by TLC or GC until the intermediate is consumed. 2. Increase the reaction temperature to the recommended reflux temperature of the solvent. |
| Formation of unexpected byproducts | 1. Competing substitution reactions: Under certain conditions, nucleophilic substitution can compete with elimination. 2. Rearrangement of intermediates: While less common in this specific reaction, carbocation rearrangements can occur under certain conditions, especially if the reaction is not a pure E2 mechanism. | 1. Use a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to favor elimination over substitution. 2. Ensure the reaction conditions strongly favor the E2 mechanism (strong base, appropriate solvent). |
| Difficulty in isolating the final product | 1. Low boiling point of the product: 3,3-Dimethyl-1-butyne has a low boiling point (37-38 °C), making it volatile. 2. Product is an oil or liquid: This can make separation from the reaction mixture challenging. | 1. Use a cooled receiving flask during distillation to ensure efficient condensation of the product. 2. After the reaction, quench with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane). Carefully remove the solvent under reduced pressure at low temperature. |
Quantitative Data
| Parameter | Value | Notes |
| Molecular Weight | 243.97 g/mol | [3][4][5] |
| Boiling Point | 73 °C @ 3 mm Hg | [3][5] |
| Density | 1.61 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.5053 | [3][5] |
| Decomposition Onset | ~210 °C | Estimated based on data for the isomeric 2,2-dibromo-3,3-dimethylbutane.[2] The primary decomposition product is HBr. |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the bromination of an alkene.
Materials:
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or another inert solvent
-
Sodium thiosulfate (B1220275) solution (for quenching)
Procedure:
-
Dissolve 3,3-dimethyl-1-butene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene. The red-brown color of the bromine should disappear as it reacts. Continue the addition until a faint persistent bromine color is observed.
-
Allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the bromine color is completely discharged.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be purified by vacuum distillation.
Decomposition via Dehydrobromination to 3,3-Dimethyl-1-butyne
This protocol describes the double dehydrobromination of this compound.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH), solid pellets
-
High-boiling solvent (e.g., ethylene (B1197577) glycol or triethylene glycol)
-
Diethyl ether or pentane (B18724) (for extraction)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, solid potassium hydroxide (at least 2 equivalents), and the high-boiling solvent.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically heated for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to dissolve the potassium bromide salts.
-
Transfer the mixture to a separatory funnel and extract the product with a low-boiling organic solvent like diethyl ether or pentane.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the low boiling point of the product).
-
The crude 3,3-dimethyl-1-butyne can be further purified by fractional distillation.
Visualizations
Caption: Dehydrobromination of this compound.
Caption: Experimental workflow for synthesis and decomposition.
References
Technical Support Center: Managing Steric Hindrance in 1,2-Dibromo-3,3-dimethylbutane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Dibromo-3,3-dimethylbutane. The significant steric hindrance imparted by the tert-butyl group presents unique challenges in controlling reaction pathways, particularly in elimination and substitution reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low Yield of the Desired Elimination Product (Alkene or Alkyne)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time.- Increase reaction temperature. Refluxing is often necessary for the second elimination to form an alkyne.[1] | Drives the reaction towards completion, increasing product yield. |
| Sub-optimal Base | - For E2 reactions, ensure a strong, non-nucleophilic base is used. Potassium tert-butoxide (KOtBu) is often the base of choice for sterically hindered substrates.[2] | A strong, bulky base will favor the E2 pathway over competing SN2 reactions, which are often slow for sterically hindered substrates.[3] |
| Base Degradation | - Use freshly opened or properly stored potassium tert-butoxide. It is hygroscopic and reacts with water, which can reduce its basicity. | Ensures the base is active and effective in promoting the elimination reaction. |
| Inappropriate Solvent | - Use an anhydrous aprotic solvent like THF or DMSO for E2 reactions with KOtBu. Protic solvents can protonate the strong base, reducing its effectiveness. | Aprotic solvents enhance the basicity of alkoxides, favoring the elimination pathway. |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substitution (SN2) Competition | - Use a sterically hindered base like potassium tert-butoxide. The bulky nature of the base disfavors the SN2 pathway.[2][3] | Minimizes the formation of substitution products. The large tert-butyl group on the substrate already significantly hinders SN2 reactions.[4] |
| Zaitsev vs. Hofmann Product | - To favor the less substituted (Hofmann) product, use a bulky base like potassium tert-butoxide.[5] - To favor the more substituted (Zaitsev) product, a smaller, strong base like sodium ethoxide can be used, although with this substrate, elimination is generally challenging. | Allows for regiochemical control of the elimination reaction. |
| Rearrangement Products | - E2 reactions are concerted and generally not prone to carbocation rearrangements. If E1 conditions are used (weak base, protic solvent), rearrangements are possible. Stick to E2 conditions (strong, non-nucleophilic base). | Favors the direct elimination product and avoids rearranged alkene isomers. |
Frequently Asked Questions (FAQs)
Q1: Why is potassium tert-butoxide the recommended base for elimination reactions with this compound?
A: The tert-butyl group in this compound creates significant steric hindrance around the reaction centers. Potassium tert-butoxide is a very bulky and strong base.[2] Its size makes it a poor nucleophile, which minimizes competing SN2 substitution reactions.[3] Furthermore, its steric bulk favors the abstraction of the less sterically hindered proton, leading to the formation of the Hofmann (less substituted) alkene product in many cases.[5]
Q2: I am trying to synthesize 3,3-dimethyl-1-butyne (B43207) from this compound but the reaction stops at the bromoalkene intermediate. What should I do?
A: The second dehydrobromination to form the alkyne is generally more difficult than the first.[1] This is because the sp2-hybridized carbons of the vinyl halide are less favorable for an E2 reaction. To drive the reaction to completion, you will likely need to use more forcing conditions. This includes using a very strong base, such as sodium amide (NaNH2) in liquid ammonia (B1221849), and/or higher reaction temperatures.[6] Using at least two equivalents of a strong base is necessary for the double elimination.
Q3: Can I use a weaker base like sodium hydroxide (B78521) for the dehydrobromination of this compound?
A: While sodium hydroxide is a strong base, it is also a good nucleophile and less sterically hindered than potassium tert-butoxide. With a substrate as sterically hindered as this compound, SN2 reactions are unlikely to be a major issue. However, for efficient E2 elimination, a stronger, non-nucleophilic base in an appropriate solvent is generally preferred to ensure a good reaction rate. For the more challenging second elimination to form an alkyne, a much stronger base than NaOH is typically required.[1]
Q4: How does the stereochemistry of the starting material affect the E2 elimination of this compound?
A: The E2 reaction proceeds through an anti-periplanar transition state, where the abstracted proton and the leaving group are in the same plane and on opposite sides of the C-C bond. The bulky tert-butyl group will lock the conformation of the molecule, influencing which protons can achieve this anti-periplanar arrangement with the bromine atoms. This conformational restriction can lead to high stereoselectivity in the resulting alkene product.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3,3-dimethyl-1-butene (Hofmann Elimination)
This protocol describes the single dehydrobromination of this compound to favor the less substituted alkene.
-
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol or THF.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred base solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature and add pentane.
-
Wash the organic layer with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the product by distillation.
-
Protocol 2: Synthesis of 3,3-Dimethyl-1-butyne (Double Elimination)
This protocol outlines the formation of an alkyne from the vicinal dibromide using a strong base.
-
Materials:
-
This compound
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (for quenching)
-
-
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide (at least 2.2 equivalents) to the liquid ammonia with stirring.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the sodium amide suspension.
-
Stir the reaction mixture for several hours. The progress can be monitored by taking aliquots, quenching them, and analyzing by GC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add diethyl ether and water to the residue. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain the crude alkyne. 3,3-dimethyl-1-butyne is volatile (b.p. 37-38 °C).[7] Further purification can be achieved by careful fractional distillation.
-
Data Presentation
Table 1: Regioselectivity in E2 Elimination of Hindered Alkyl Halides
The choice of base significantly impacts the ratio of the less substituted (Hofmann) to the more substituted (Zaitsev) alkene product.
| Substrate | Base | Hofmann Product (%) | Zaitsev Product (%) |
| 2-Bromo-2,3-dimethylbutane | KOtBu | 72 | 28 |
| 2-Bromo-2,3-dimethylbutane | KOEt | 29 | 71 |
| 2-Bromobutane | KOtBu | 53 | 47 |
| 2-Bromobutane | KOEt | 25 | 75 |
Data adapted from studies on similar sterically hindered systems to illustrate the principle.[5]
Visualizations
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Troubleshooting low conversion in dehydrohalogenation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in dehydrohalogenation reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the most common causes of low conversion in a dehydrohalogenation reaction?
Low conversion in dehydrohalogenation can be attributed to several factors:
-
Inappropriate Base: The strength and steric bulk of the base are critical. A base that is too weak may not be strong enough to deprotonate the substrate effectively. Conversely, a base that is too sterically hindered may not be able to access the required proton, especially on a hindered substrate.[1][2]
-
Sub-optimal Reaction Temperature: Elimination reactions are often favored at higher temperatures.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.
-
Incorrect Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. Polar aprotic solvents generally favor the E2 mechanism, which is often the desired pathway for dehydrohalogenation.[4]
-
Poor Leaving Group: The rate of dehydrohalogenation is dependent on the ability of the leaving group to depart. The general trend for halogen leaving group ability is I > Br > Cl > F.[1]
-
Competition with Substitution Reactions (SN2): Nucleophilic substitution is a common side reaction, especially with primary and less hindered secondary alkyl halides when using a non-hindered, strong base.[2][5][6]
-
Presence of Water: Water can protonate the strong base, reducing its effective concentration and hindering the dehydrohalogenation reaction.
2. How do I choose the correct base for my specific substrate?
The choice of base is crucial and depends on the substrate structure (primary, secondary, or tertiary alkyl halide) and the desired product (Zaitsev vs. Hofmann elimination).
-
For Zaitsev (more substituted) product: Use a strong, non-bulky base like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH).[2]
-
For Hofmann (less substituted) product: A sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK) is preferred.[1][2]
-
Substrate considerations:
-
Primary alkyl halides: Prone to SN2 side reactions. Using a bulky base can favor E2 elimination.[7][8]
-
Secondary alkyl halides: Both SN2 and E2 reactions are possible. A strong, hindered base and higher temperatures will favor E2.[8][9]
-
Tertiary alkyl halides: E2 elimination is highly favored over SN2 due to steric hindrance. Strong bases will promote the E2 pathway.[8][10]
-
3. My reaction is producing a significant amount of substitution product. How can I minimize this?
To favor elimination over substitution (SN2), consider the following adjustments:
-
Use a Sterically Hindered Base: Bulky bases like potassium tert-butoxide are poor nucleophiles and will preferentially abstract a proton, favoring elimination.[2][7]
-
Increase the Reaction Temperature: Elimination reactions are entropically favored and are generally promoted by higher temperatures.[3]
-
Use a Less Nucleophilic, Strong Base: Bases like Diazabicycloundecene (DBU) or Diazabicyclononene (DBN) are strong, non-nucleophilic bases that can be effective for promoting elimination.
-
Solvent Choice: While polar aprotic solvents can accelerate SN2 reactions, for dehydrohalogenation, the choice should be made in conjunction with the base to optimize the E2 pathway.
4. What is the role of the solvent in dehydrohalogenation, and how do I select the right one?
The solvent plays a key role in stabilizing transition states and influencing the reactivity of the base. For E2 reactions, polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are often preferred as they do not solvate the anionic base as strongly as protic solvents, making the base more reactive.[4] Protic solvents can form hydrogen bonds with the base, reducing its basicity and slowing down the E2 reaction.[4]
5. How can I monitor the progress of my dehydrohalogenation reaction?
Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are common techniques for monitoring reaction progress.
-
TLC: Allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
-
GC: Provides quantitative data on the conversion of the starting material and the formation of products, including isomers. This is particularly useful for optimizing reaction conditions.
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion in dehydrohalogenation reactions.
Problem: Low or No Conversion of Starting Material
Below is a workflow to troubleshoot this issue:
Caption: A step-by-step workflow for troubleshooting low conversion in dehydrohalogenation reactions.
Data Presentation: Factors Influencing Dehydrohalogenation
The following tables summarize the key parameters affecting the outcome of dehydrohalogenation reactions.
Table 1: Influence of Substrate Structure on Reaction Pathway
| Substrate Type | Favored Elimination Pathway | Competing Reaction | Recommended Approach to Favor Elimination |
| Primary (1°) | E2 | SN2 | Use a sterically hindered base (e.g., t-BuOK).[7][8] |
| Secondary (2°) | E2 | SN2 | Use a strong, sterically hindered base and higher temperatures.[8][9] |
| Tertiary (3°) | E1 or E2 | SN1 (with weak bases) | Use a strong base to favor E2.[8][10] |
Table 2: Common Bases for Dehydrohalogenation
| Base | Formula | Strength | Steric Hindrance | Typical Product |
| Potassium Hydroxide | KOH | Strong | Low | Zaitsev[2] |
| Sodium Ethoxide | NaOEt | Strong | Low | Zaitsev[2] |
| Potassium tert-Butoxide | t-BuOK | Strong | High | Hofmann[1][2] |
| Diazabicycloundecene | DBU | Strong | High | Zaitsev/Hofmann |
| Diazabicyclononene | DBN | Strong | High | Zaitsev/Hofmann |
Table 3: Solvent Effects on E2 Reactions
| Solvent Type | Examples | Effect on E2 Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | Increases | Poorly solvates the anionic base, increasing its reactivity.[4] |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates the anionic base via hydrogen bonding, reducing its reactivity.[4] |
| Nonpolar | Toluene, Hexane | Generally slow | Poor solubility of ionic bases. |
Experimental Protocols
Protocol 1: Screening of Bases for Optimal Conversion
Objective: To identify the most effective base for the dehydrohalogenation of a given alkyl halide.
Materials:
-
Alkyl halide (substrate)
-
A selection of bases (e.g., KOH, NaOEt, t-BuOK)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Small reaction vials with stir bars
-
TLC plates and developing chamber
-
GC vials and access to a GC instrument
Procedure:
-
Setup: In separate, dry reaction vials, prepare a solution of the alkyl halide (1.0 mmol) in the chosen anhydrous solvent (5 mL).
-
Base Addition: To each vial, add a different base (1.2 mmol, 1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixtures at a predetermined temperature (e.g., 80 °C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Analysis:
-
TLC Analysis: Spot the extracted samples on a TLC plate alongside the starting material to qualitatively assess the conversion.
-
GC Analysis: Analyze the extracted samples by GC to quantify the consumption of the starting material and the formation of the alkene product(s).
-
Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)
Objective: To quantitatively monitor the progress of a dehydrohalogenation reaction.
Procedure:
-
Standard Preparation: Prepare standard solutions of the starting alkyl halide and the expected alkene product(s) in the reaction solvent at known concentrations.
-
GC Method Development: Develop a GC method that provides good separation between the starting material, product(s), and any internal standard. The oven temperature program should be optimized to achieve baseline separation of all components. A typical program might be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Calibration: Inject the standard solutions to determine their retention times and to create a calibration curve for quantitative analysis.
-
Reaction Sampling: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) and quench it immediately in a vial containing a known amount of an internal standard dissolved in a suitable solvent.
-
Sample Analysis: Inject the quenched sample into the GC.
-
Data Analysis: Integrate the peak areas of the starting material, product(s), and the internal standard. Use the calibration curve to determine the concentration of each component and calculate the percentage conversion and yield over time.
Mandatory Visualization
Logical Relationship: E2 vs. SN2 Competition
This diagram illustrates the factors influencing the competition between the desired E2 elimination pathway and the common SN2 substitution side reaction.
Caption: Factors determining the outcome of the competition between E2 and SN2 pathways.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 3. brainly.com [brainly.com]
- 4. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. medium.com [medium.com]
- 7. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. aakash.ac.in [aakash.ac.in]
- 10. Solved we did a lab for dehydrohalogenation of | Chegg.com [chegg.com]
1,2-Dibromo-3,3-dimethylbutane safety precautions and SDS
Technical Support Center: 1,2-Dibromo-3,3-dimethylbutane
This technical support guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound (CAS No. 640-21-1).
Safety Data Sheet (SDS) Summary
Below is a summary of the key safety and property information for this compound.
| Property | Value | Source |
| Molecular Formula | C6H12Br2 | [1][2] |
| Molecular Weight | 243.97 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 73 °C @ 3 mm Hg | [1][4][5] |
| Density | 1.61 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.5053 | [4][5] |
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2] |
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Q1: My reaction involving this compound is turning dark, is this normal?
A1: Discoloration can indicate decomposition or side reactions. This compound can be sensitive to light and air, which may cause it to degrade over time, releasing bromine and leading to a yellowish or brownish color. Consider the following:
-
Purity of Reagents: Ensure the purity of your starting material and solvents.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Exothermic reactions can lead to decomposition. Ensure proper temperature control of your reaction vessel.
Q2: I observe low yield in my substitution reaction with this compound. What could be the cause?
A2: Low yields can be attributed to several factors:
-
Steric Hindrance: The bulky tert-butyl group in this compound can sterically hinder the approach of nucleophiles, slowing down the reaction rate. Consider using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature, longer reaction time), but be mindful of potential side reactions like elimination.
-
Elimination Side Reactions: The presence of a strong base can promote the elimination of HBr to form an alkene, competing with the desired substitution reaction. Carefully select your base and reaction conditions to favor substitution.
-
Reagent Purity: Impurities in the this compound or other reagents can interfere with the reaction.
Q3: What are the best practices for storing this compound?
A3: To ensure the stability and purity of this compound, follow these storage guidelines:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Protect from light to prevent degradation.
Q4: How should I properly dispose of waste containing this compound?
A4: Waste containing this chemical should be treated as hazardous.
-
Collect waste in a suitable, closed container labeled for disposal.[6]
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Do not let the chemical enter drains or the environment.[6]
Experimental Protocols
Representative Experimental Workflow: Nucleophilic Substitution
This protocol describes a general procedure for a nucleophilic substitution reaction using this compound as an alkylating agent.
Objective: To synthesize a new compound via nucleophilic attack on this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In a round-bottom flask, dissolve the nucleophile in the anhydrous solvent.
-
Slowly add a solution of this compound in the same solvent to the flask at room temperature with stirring.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.
-
Purify the crude product using techniques such as column chromatography or distillation.
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
Spill Response Logic Diagram
Caption: Decision-making workflow for responding to a chemical spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 640-21-1 [chemicalbook.com]
- 5. 3,3-DIMETHYL-1,2-DIBROMOBUTANE [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Disposal of 1,2-Dibromo-3,3-dimethylbutane Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the proper disposal of 1,2-Dibromo-3,3-dimethylbutane waste. It includes troubleshooting for common issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How should I classify this compound waste?
A1: this compound is a halogenated organic compound and should be classified as a hazardous waste.[1][2][3][4] Specifically, it falls under the category of halogenated organic wastes.[1] All waste containers must be clearly labeled with the full chemical name and appropriate hazard symbols.
Q2: What is the primary recommended disposal method for this type of waste?
A2: The primary and recommended method for the disposal of halogenated organic wastes like this compound is incineration at a licensed hazardous waste disposal facility.[1] This ensures complete destruction of the compound in an environmentally sound manner.
Q3: Can I dispose of small quantities of this compound waste down the drain?
A3: No, you should never dispose of this compound, or any other halogenated hydrocarbon, down the sanitary sewer system.[5] These compounds can be harmful to aquatic life and may persist in the environment.[6][7]
Q4: What personal protective equipment (PPE) should I wear when handling this waste?
A4: When handling this compound waste, you should wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9][10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][8][9]
Q5: How should I store the waste before disposal?
A5: Store this compound waste in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9] The waste container must be tightly closed, properly labeled, and stored in a secondary containment tray to prevent spills.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill | Improper handling or container failure. | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if the spill is large. 3. Absorb the spill with an inert material like vermiculite (B1170534) or sand.[11] 4. Collect the absorbed material into a labeled hazardous waste container. 5. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Waste Container Leak | Corrosion or damage to the container. | 1. Immediately transfer the contents to a new, compatible, and properly labeled waste container. 2. Inspect the original container to determine the cause of the leak. 3. Place the damaged container in a larger, sealed overpack drum for disposal. |
| Unknown Chemical Reaction in Waste Container | Incompatible wastes were mixed. | 1. Do not open the container. 2. If the container is bulging, fuming, or hot, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. 3. Provide EHS with a list of all possible chemicals that may have been added to the container. |
Quantitative Data on Disposal Methods
The following table presents hypothetical data for the efficiency of different disposal methods for halogenated hydrocarbons. This data is for illustrative purposes only.
| Disposal Method | Destruction and Removal Efficiency (DRE) | Environmental Impact | Relative Cost |
| High-Temperature Incineration | > 99.99% | Low (with proper emission controls) | High |
| Chemical Dehalogenation | 95 - 99% | Low to Moderate (depends on reagents) | Moderate to High |
| Landfill (Prohibited for liquid waste) | Not Applicable | High (potential for leaching) | Not Applicable |
Experimental Protocols
Disclaimer: The following is a generalized protocol for the chemical neutralization of a brominated hydrocarbon. This is for informational purposes only and should be adapted and validated by qualified personnel for the specific waste stream.
Protocol: Alkaline Dehydrobromination of this compound (Illustrative Example)
Objective: To convert this compound into less toxic, more easily disposable compounds through elimination reaction.
Materials:
-
This compound waste
-
Ethanol (B145695) (or another suitable solvent)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Appropriate work-up and extraction solvents (e.g., diethyl ether, water)
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of ethanol in a round-bottom flask.
-
Add a stoichiometric excess of powdered sodium hydroxide to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the organic products with a suitable solvent like diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator.
-
Analyze the resulting product to confirm the absence of the starting material.
-
Dispose of the final product and all waste materials in accordance with institutional and regulatory guidelines.
Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Illustrative reaction pathway for the alkaline dehydrobromination of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Analysis of 1,2-Dibromo-3,3-dimethylbutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dibromo-3,3-dimethylbutane, focusing on the identification of impurities via Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting and FAQs
Q1: I see unexpected peaks in the 1H NMR spectrum of my this compound sample. What are the likely impurities?
A1: The most common impurities in a sample of this compound arise from the synthetic process, which is typically the bromination of 3,3-dimethyl-1-butene (B1661986). Potential impurities include:
-
Unreacted Starting Material: 3,3-dimethyl-1-butene.
-
Regioisomeric Byproducts: 2,3-Dibromo-2,3-dimethylbutane, which can form through carbocation rearrangement during the reaction.
-
Solvent Residues: Depending on the solvent used for the reaction and purification, you may see residual solvent peaks. Common solvents include diethyl ether or chlorinated hydrocarbons.
Q2: How can I distinguish the 1H NMR signals of the product from those of the starting material?
A2: The 1H NMR spectrum of the starting material, 3,3-dimethyl-1-butene, is characterized by signals in the alkene region (typically between 4.8 and 5.9 ppm) corresponding to the vinyl protons.[1] The product, this compound, will not have signals in this region. Instead, you will observe diastereotopic protons adjacent to the bromine atoms at a higher field.
Q3: What do the 1H NMR signals for the regioisomeric impurity, 2,3-Dibromo-2,3-dimethylbutane, look like?
A3: Due to the symmetry of 2,3-Dibromo-2,3-dimethylbutane, its 1H NMR spectrum is very simple, showing only a singlet for the four equivalent methyl groups.
Q4: My NMR spectrum shows a complex multiplet that I cannot assign. What should I do?
A4: A complex multiplet could indicate the presence of an unexpected byproduct or that your sample is a mixture of diastereomers. To identify the impurity, you can:
-
Consult the Data Table: Compare the chemical shift and multiplicity of the unknown peak with the data provided in the table below.
-
Spiking: Add a small amount of a suspected impurity to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.
-
2D NMR: Techniques such as COSY and HSQC can help in elucidating the structure of the unknown compound by showing correlations between protons and carbons.
Q5: How can I minimize the formation of impurities during the synthesis?
A5: To minimize impurities:
-
Ensure the reaction is run at a low temperature to reduce the likelihood of carbocation rearrangements that can lead to regioisomers.
-
Use a non-polar solvent to favor the desired bromonium ion mechanism.
-
Carefully monitor the addition of bromine to avoid an excess, which can lead to further reactions.
-
Thoroughly purify the product after the reaction, for example, by distillation or chromatography.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the bromination of 3,3-dimethyl-1-butene.
Materials:
-
3,3-dimethyl-1-butene
-
Bromine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve 3,3-dimethyl-1-butene in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in diethyl ether dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the reaction is proceeding.
-
Once the addition is complete and a faint bromine color persists, continue stirring for an additional 15 minutes in the ice bath.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the bromine color disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by vacuum distillation.
Data Presentation
| Compound Name | Structure | Proton Assignment | 1H NMR Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | (CH3)3CCH(Br)CH2Br | -C(CH 3)3 | ~1.1 | s | |
| -CH (Br)- | ~4.1 | dd | JAX ≈ 11 Hz, JBX ≈ 3 Hz | ||
| -CH 2Br | ~3.7 (HA), ~3.9 (HB) | m | JAB ≈ 12 Hz | ||
| 3,3-Dimethyl-1-butene | (CH3)3CCH=CH2 | -C(CH 3)3 | 1.01 | s | |
| =CH 2 | 4.82, 4.93 | m | Jtrans = 17.5 Hz, Jcis = 10.4 Hz, Jgem = 1.7 Hz | ||
| -CH = | 5.83 | m | |||
| 2,3-Dibromo-2,3-dimethylbutane | (CH3)2C(Br)C(Br)(CH3)2 | -CH 3 | ~1.9 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Caption: A logical workflow for identifying unexpected peaks in an NMR spectrum.
Caption: Reaction pathway for the synthesis of this compound and a potential side reaction.
References
Technical Support Center: Regioselectivity in Elimination Reactions of Vicinal Dibromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in elimination reactions of vicinal dibromides.
Frequently Asked Questions (FAQs)
Q1: What are the possible products from the elimination reaction of a vicinal dibromide?
Elimination reactions of vicinal dibromides can yield three main types of products, depending on the reaction conditions and the substrate structure:
-
Alkynes: Double dehydrobromination leads to the formation of a carbon-carbon triple bond.[1][2][3]
-
Bromoalkenes (Vinyl Bromides): A single dehydrobromination event results in a carbon-carbon double bond with a bromine substituent.[4][5][6]
-
Dienes: Under certain conditions, particularly with specific bases and substrate structures, conjugated dienes can be formed.
Q2: What is the primary factor controlling the regioselectivity in the elimination of vicinal dibromides?
The choice of base is the most critical factor in controlling the regioselectivity of the elimination reaction. The strength and steric bulk of the base determine which proton is abstracted, thus dictating the position of the newly formed double or triple bond.[7]
-
Strong, non-hindered bases (e.g., NaNH₂) typically favor the formation of the most stable, more substituted product (Zaitsev's rule), often leading to internal alkynes.[2][8]
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) favor the abstraction of the less sterically hindered proton, leading to the formation of the less substituted product (Hofmann's rule), which can be a terminal alkyne or a specific bromoalkene.[7][9]
Q3: What is the significance of the anti-periplanar conformation in these reactions?
The E2 elimination mechanism, which is the primary pathway for these reactions, requires a specific spatial arrangement of the departing proton and the bromide leaving group. They must be in an anti-periplanar conformation (a dihedral angle of 180°). This stereoelectronic requirement is crucial for the efficient overlap of orbitals to form the new π-bond. The ability of the vicinal dibromide to adopt this conformation can significantly influence the reaction rate and the stereochemistry of the resulting alkene.
Q4: How can I favor the formation of a bromoalkene over an alkyne?
To selectively form a bromoalkene, you need to perform a single elimination reaction. This can be achieved by:
-
Using a milder base: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often effective in promoting the regioselective elimination to form 2-bromo-1-alkenes, especially when an adjacent oxygen-containing functional group is present.[5][6]
-
Controlling stoichiometry: Using only one equivalent of the base can help to stop the reaction after the first elimination.
-
Lowering the reaction temperature: The second elimination to form the alkyne often requires more energy (higher temperatures).[10]
Troubleshooting Guides
This section addresses common problems encountered during the elimination reactions of vicinal dibromides.
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause(s) | Troubleshooting Strategy |
| Low or no conversion of the starting material | - Insufficiently strong base. - Reaction temperature is too low. - Poor quality of reagents (e.g., base has decomposed). - Steric hindrance preventing the anti-periplanar conformation. | - Use a stronger base (e.g., switch from KOH to NaNH₂ for alkyne formation). - Increase the reaction temperature; refluxing is often necessary for the second elimination.[10] - Use freshly opened or properly stored reagents. - Consider a different solvent that may better facilitate the required conformation. |
| Formation of a complex mixture of products | - Lack of regioselectivity. - Competing substitution reactions. - Isomerization of the product. | - For bromoalkene synthesis, use a more selective base like DBU. - Use a non-nucleophilic, sterically hindered base to minimize substitution. - For terminal alkynes, use NaNH₂ which forms the acetylide salt and prevents isomerization.[2] A water workup is then needed to protonate the alkyne.[2] |
Issue 2: Formation of Unexpected Products
| Symptom | Possible Cause(s) | Troubleshooting Strategy |
| Formation of a conjugated diene instead of an alkyne | - The substrate structure and reaction conditions favor the elimination of two HBr molecules from adjacent carbons to form a diene. This can be competitive with alkyne formation. | - The choice of a very strong base like NaNH₂ tends to favor alkyne formation due to the increased acidity of the vinylic proton in the bromoalkene intermediate.[11] |
| Formation of substitution products | - The base used is also a good nucleophile (e.g., hydroxide (B78521), alkoxides). | - Use a sterically hindered, non-nucleophilic base such as potassium tert-butoxide or DBU. |
| Isomerization of a terminal alkyne to an internal alkyne | - Use of a base that allows for equilibrium between the terminal alkyne and its acetylide, such as KOH at high temperatures. | - Use a very strong base like sodium amide (NaNH₂) in liquid ammonia. This irreversibly deprotonates the terminal alkyne, preventing isomerization. The alkyne is then regenerated upon aqueous workup.[2] |
Data Presentation: Regioselectivity with Different Bases
The choice of base has a profound impact on the product distribution in the elimination of vicinal dibromides. The following table summarizes typical outcomes for the elimination of a generic vicinal dibromide.
| Base | Typical Product(s) | Selectivity | Comments |
| NaNH₂ in liquid NH₃ | Alkyne | High for alkynes | A very strong base that is excellent for double dehydrobromination to form alkynes.[2][8] Three equivalents are needed for terminal alkynes.[2] |
| KOH, reflux in ethanol (B145695) | Alkyne (often internal) | Moderate | A strong base, but can cause isomerization of terminal alkynes to more stable internal alkynes.[10] |
| KOtBu (Potassium tert-butoxide) | Hofmann product (less substituted alkene/alkyne) | High for Hofmann product | A strong, sterically hindered base that removes the most accessible proton.[9] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Bromoalkene | High for bromoalkene | A non-nucleophilic, sterically hindered base often used for selective single eliminations.[4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of Diphenylacetylene from meso-1,2-Dibromo-1,2-diphenylethane
This protocol describes the double dehydrobromination of a vicinal dibromide to form an alkyne using potassium hydroxide.
Materials:
-
meso-1,2-Dibromo-1,2-diphenylethane
-
Potassium hydroxide (KOH), solid
-
1,2-Ethanediol (B42446) (ethylene glycol)
-
95% Ethanol
-
Deionized water
-
Boiling chips
Procedure:
-
To a round-bottom flask, add approximately 1.0 g of meso-1,2-dibromo-1,2-diphenylethane.
-
Carefully add 1.5 g of solid KOH to the flask. Caution: KOH is caustic and should be handled with gloves.
-
Add 15 mL of 1,2-ethanediol and a few boiling chips to the flask.
-
Swirl the flask to mix the reactants. The solids will not completely dissolve at this stage.
-
Set up a reflux apparatus and heat the mixture to a steady boil using a heating mantle.
-
Continue to reflux the reaction mixture. The second dehydrobromination requires more vigorous conditions.[10]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Add 25 mL of water to the cooled mixture and then chill it in an ice bath to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain the purified diphenylacetylene.
-
Dry the purified crystals and determine the yield and melting point.
Protocol 2: Synthesis of a Bromoalkene using DBU
This is a general procedure for the regioselective single dehydrobromination of a vicinal dibromide to a bromoalkene.
Materials:
-
Vicinal dibromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., DMF, THF, or CH₂Cl₂)
Procedure:
-
Dissolve the vicinal dibromide in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
With stirring, slowly add 1.05 to 1.1 equivalents of DBU to the solution at room temperature or a slightly elevated temperature (e.g., 60 °C), depending on the substrate.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired bromoalkene regioisomer.
Visualization of Key Concepts
Caption: Possible elimination pathways for vicinal dibromides.
Caption: Key factors influencing regioselectivity.
Caption: A logical workflow for troubleshooting elimination reactions.
Characterization of Bromoalkene Regioisomers by NMR Spectroscopy
Distinguishing between bromoalkene regioisomers is crucial for confirming the outcome of a regioselective elimination. NMR spectroscopy is a powerful tool for this purpose.[12][13][14]
¹H NMR Spectroscopy:
-
Chemical Shift: The chemical shifts of vinylic protons are highly dependent on their electronic environment. A proton on a carbon double-bonded to a carbon bearing a bromine atom will have a different chemical shift than a proton on a carbon double-bonded to a carbon bearing an alkyl group.
-
Coupling Constants (J-values): The magnitude of the coupling constant between vinylic protons can distinguish between E and Z isomers. Typically, Jtrans (around 12-18 Hz) is larger than Jcis (around 6-12 Hz).
¹³C NMR Spectroscopy:
-
The chemical shifts of the sp² hybridized carbons are influenced by the electronegativity of the attached bromine atom. The carbon directly bonded to the bromine will be significantly shifted compared to the other vinylic carbon.
2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignment of vinylic protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be invaluable for unambiguously determining the connectivity and thus the regiochemistry of the bromoalkene.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the spatial proximity of protons, which helps in assigning the stereochemistry (E or Z) of the double bond.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Peak Assignment of 1,2-Dibromo-3,3-dimethylbutane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for 1,2-dibromo-3,3-dimethylbutane and its structural isomers. Understanding the nuances of proton nuclear magnetic resonance (¹H NMR) spectroscopy is crucial for the structural elucidation of organic molecules. This document presents a detailed peak assignment for the target compound and compares it with related brominated butanes, supported by experimental data and protocols.
¹H NMR Data Comparison
The chemical environment of protons within a molecule dictates their resonance frequency in a ¹H NMR spectrum. The following table summarizes the key ¹H NMR spectral data for this compound and its isomers. This data is essential for distinguishing between these closely related structures.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CH(Br)C(CH₃)₃ | Data not available | Data not available | Data not available | 1H |
| -CH₂(Br) | Data not available | Data not available | Data not available | 2H | |
| -C(CH₃)₃ | Data not available | Data not available | Data not available | 9H | |
| 1-Bromo-3,3-dimethylbutane | -CH₂Br | 3.35 | m | - | 2H |
| -CH₂C(CH₃)₃ | 1.80 | m | - | 2H | |
| -C(CH₃)₃ | 0.90 | s | - | 9H | |
| 2-Bromo-2,3-dimethylbutane | -C(Br)(CH₃)₂ | 1.76 | s | - | 6H |
| -CH(CH₃)₂ | 1.75 | m | - | 1H | |
| -CH(CH₃)₂ | 1.05 | d | - | 6H | |
| 2,3-Dibromo-2,3-dimethylbutane | -C(Br)(CH₃)₂ | ~1.97 | s | - | 12H |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a generalized protocol for acquiring a ¹H NMR spectrum of an organic compound.
1. Sample Preparation:
-
Weigh 5-25 mg of the solid sample or use 1-2 drops of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Transfer the solution into a clean NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks.
-
Tune and match the probe to the correct frequency for optimal signal detection.
3. Data Acquisition:
-
Set the appropriate spectral parameters, including the spectral width, acquisition time, relaxation delay, and number of scans.
-
Acquire the free induction decay (FID) signal. The number of scans can be increased for samples with low concentrations to improve the signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
Structural and Spectral Relationships
The structure of a molecule directly influences its ¹H NMR spectrum. The following diagram illustrates the expected signaling pathways and relationships for this compound.
Caption: Structure-Spectrum Correlation for this compound.
This guide serves as a foundational resource for understanding and comparing the ¹H NMR spectra of brominated butanes. The provided data and protocols are intended to aid researchers in the accurate identification and characterization of these and similar organic compounds.
A Comparative Guide to the Synthesis of Vicinal Dibromides
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of vicinal dibromides is a cornerstone of organic chemistry, providing critical intermediates for a variety of further transformations. This guide offers an objective comparison of four principal synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.
Direct Bromination of Alkenes with Molecular Bromine (Br₂)
The reaction of an alkene with molecular bromine is a classic and widely used method for the preparation of vicinal dibromides. This electrophilic addition proceeds via a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the reaction.
Key Features:
-
Stereospecificity: The reaction proceeds with anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. For example, cis-alkenes yield a racemic mixture of enantiomers, while trans-alkenes (with appropriate symmetry) produce a meso compound.[1]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄), at or below room temperature.[1] The reaction is often performed in the dark to prevent the initiation of radical side reactions.[1]
-
Scope: This method is applicable to a wide range of alkenes, although highly electron-deficient alkenes may react slowly.
Experimental Protocol: Bromination of Styrene (B11656) with Br₂[2]
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve styrene (57.2 mL) in approximately 50 mL of dichloromethane (DCM).
-
In the addition funnel, place a solution of bromine (25.6 mL) in DCM.
-
Cool the styrene solution in an ice bath and add the bromine solution dropwise with stirring. The disappearance of the red-brown bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at room temperature.
-
Remove the solvent under reduced pressure. The crude product, 1,2-dibromo-1-phenylethane, can be purified by recrystallization from a suitable solvent like isopropanol.
Bromination of Alkenes with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) serves as a safer and more convenient source of electrophilic bromine compared to molecular bromine. In the presence of a polar solvent like dimethyl sulfoxide (B87167) (DMSO), NBS can effectively achieve the vicinal dibromination of alkenes with high chemo- and diastereoselectivity.[2]
Key Features:
-
Enhanced Selectivity: The NBS/DMSO system often provides higher selectivity and milder reaction conditions compared to Br₂.[2]
-
In Situ Bromine Generation: It is believed that NBS and DMSO interact to generate an electrophilic bromine species in situ, which then reacts with the alkene.[2] The mechanism is thought to involve the formation of a bromonium ion, similar to the reaction with Br₂.
-
Broad Substrate Scope: This method has been successfully applied to a variety of olefins, including natural products and glycals, often with excellent yields.[3]
Experimental Protocol: Vicinal Dibromination of Styrene with NBS/DMSO[3][4]
-
To a solution of styrene (1 mmol) in dry dichloromethane (DCM, 3 mL), add N-bromosuccinimide (3 equiv.) and dimethyl sulfoxide (3 equiv.).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired vicinal dibromide.
Synthesis from Vicinal Diols
Vicinal diols can be converted to the corresponding dibromides using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ is a well-established method that proceeds via an Sₙ2 mechanism.
Key Features:
-
Stereochemistry: The reaction with PBr₃ proceeds with inversion of configuration at both stereocenters. This is a key consideration when starting with a chiral diol.[4]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like ether or dichloromethane, often in the presence of a weak base such as pyridine (B92270) to neutralize the HBr byproduct.[4]
-
Limitations: This method is most effective for primary and secondary alcohols; tertiary alcohols are generally unreactive towards PBr₃.[4]
Experimental Protocol: Dibromination of a Vicinal Diol with PBr₃
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the vicinal diol (1 equiv.) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add phosphorus tribromide (PBr₃, approximately 0.7-1.0 equiv., as each PBr₃ can react with three hydroxyl groups) dropwise via the addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, cautiously pour the reaction mixture over ice and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude vicinal dibromide, which can be further purified by distillation or chromatography.
Synthesis from Epoxides (Two-Step Approach)
Epoxides can be converted to vicinal dibromides in a two-step sequence. The first step involves the ring-opening of the epoxide with a bromide source to form a bromohydrin. The resulting hydroxyl group is then converted to a bromide in a second step.
Key Features:
-
Regioselectivity of Ring-Opening: The regioselectivity of the initial epoxide ring-opening depends on the reaction conditions. Under acidic conditions (e.g., using HBr), the bromide ion will typically attack the more substituted carbon atom.[5][6] Under basic or neutral conditions, attack at the less sterically hindered carbon is favored.[7]
-
Stereochemistry: The ring-opening is an Sₙ2-type reaction, resulting in anti-stereochemistry between the bromine and hydroxyl groups. The subsequent conversion of the alcohol to the bromide with a reagent like PBr₃ will proceed with inversion of configuration.
-
Overall Transformation: This two-step process allows for the synthesis of vicinal dibromides from alkenes via an intermediate epoxide, offering an alternative stereochemical outcome compared to direct bromination.
Experimental Protocol: Conversion of Styrene Oxide to 1,2-Dibromo-1-phenylethane
Step 1: Synthesis of 2-Bromo-1-phenylethan-1-ol from Styrene Oxide [5]
-
Dissolve styrene oxide (1 equiv.) in a suitable solvent such as dichloromethane or diethyl ether.
-
Cool the solution in an ice bath and bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude bromohydrin.
Step 2: Conversion of 2-Bromo-1-phenylethan-1-ol to 1,2-Dibromo-1-phenylethane
-
Follow the protocol for the dibromination of a vicinal diol with PBr₃ as described in the previous section, using the crude bromohydrin as the starting material.
Quantitative Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Direct Bromination | Alkene | Br₂ | 80-97%[8] | 0.5-2 hours | 0 - RT | High yields, straightforward procedure. | Br₂ is highly toxic and corrosive. |
| NBS Bromination | Alkene | NBS, DMSO | 70-99%[2][3] | 0.5-5 hours | RT | Milder conditions, safer bromine source. | Requires careful control of conditions to avoid side reactions. |
| From Vicinal Diol | Vicinal Diol | PBr₃ | 60-90% (variable)[4] | 2-12 hours | Reflux | Utilizes readily available diols. | PBr₃ is corrosive and reacts violently with water. Stereochemistry is inverted. |
| From Epoxide | Epoxide | 1. HBr2. PBr₃ | 60-85% (overall) | Multi-step | 0 - Reflux | Access to different stereoisomers. | Two-step process, overall yield can be lower. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways and logical flow of the described synthetic routes.
Caption: Mechanism of alkene bromination with Br₂.
Caption: Proposed mechanism for alkene bromination with NBS/DMSO.
Caption: Mechanism of vicinal diol conversion to dibromide with PBr₃.
Caption: Two-step synthesis of vicinal dibromides from epoxides.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ias.ac.in [ias.ac.in]
- 3. ias.ac.in [ias.ac.in]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
A Comparative Analysis of the Reactivity of 1,2-Dibromo-3,3-dimethylbutane and 2,3-dibromo-2,3-dimethylbutane in Elimination Reactions
A detailed guide for researchers, scientists, and drug development professionals on the disparate reactivity of two structurally isomeric dibromoalkanes, supported by experimental data and protocols.
The structural arrangement of substituents in a molecule profoundly influences its chemical reactivity. This guide provides a comparative analysis of two vicinal dibromide isomers: 1,2-dibromo-3,3-dimethylbutane and 2,3-dibromo-2,3-dimethylbutane (B1580558). While both compounds share the same molecular formula, C₆H₁₂Br₂, their distinct substitution patterns lead to significant differences in their behavior in elimination reactions, primarily governed by steric hindrance and conformational effects. This analysis is critical for chemists designing synthetic pathways where the selective formation of alkenes or alkynes is desired.
Physical and Chemical Properties
A foundational understanding of the physical properties of these isomers is essential for their handling and use in experimental setups.
| Property | This compound | 2,3-Dibromo-2,3-dimethylbutane |
| CAS Number | 640-21-1[1] | 594-81-0[2] |
| Molecular Weight | 243.97 g/mol [1] | 243.97 g/mol [2] |
| Boiling Point | 73 °C at 3 mm Hg[3] | Not available |
| Density | 1.61 g/mL at 25 °C[3] | Not available |
| Structure | A primary and a secondary bromide | Two tertiary bromides |
Reactivity in Dehydrobromination Reactions
The most significant difference in the chemical behavior of these two isomers is observed in their dehydrobromination reactions, typically effected by a strong base. These reactions generally proceed via an E2 (bimolecular elimination) mechanism, which is highly sensitive to the steric environment around the reacting centers.
This compound: A Case for Regioselectivity
The dehydrobromination of this compound can theoretically yield two initial products: 1-bromo-3,3-dimethyl-1-butene (B13442173) and 2-bromo-3,3-dimethyl-1-butene. The formation of these products is dependent on which proton is abstracted by the base. The subsequent elimination of the second molecule of HBr leads to the formation of an alkyne or a diene.
The presence of the bulky tert-butyl group is expected to significantly influence the regioselectivity of the initial elimination. Attack of a base on the proton at the C2 position is sterically hindered by the adjacent tert-butyl group. Consequently, a sterically hindered base, such as potassium tert-butoxide, is expected to preferentially abstract a proton from the less hindered C1 methyl group, leading to the formation of 1-bromo-3,3-dimethyl-1-butene as the major intermediate.
2,3-Dibromo-2,3-dimethylbutane: The Impact of Extreme Steric Hindrance
In contrast, 2,3-dibromo-2,3-dimethylbutane presents a highly sterically congested environment. Both bromine atoms are located on tertiary carbons, and each of these carbons is flanked by three methyl groups. For an E2 elimination to occur, the base must abstract a proton from one of the methyl groups, and the dihedral angle between the C-H and C-Br bonds must be 180° (anti-periplanar). Achieving this conformation is energetically unfavorable due to severe steric repulsion between the methyl groups.
This significant steric hindrance is predicted to dramatically decrease the rate of dehydrobromination for 2,3-dibromo-2,3-dimethylbutane compared to its 1,2-dibromo isomer. While the reaction can still proceed to form 2-bromo-2,3-dimethyl-1-butene, the reaction conditions required would likely be much harsher (e.g., higher temperatures, stronger bases) than for the less hindered isomer.
Experimental Data: Product Distribution in a Model System
| Base | % 2,3-dimethyl-1-butene (B117154) (Hofmann Product) | % 2,3-dimethyl-2-butene (B165504) (Zaitsev Product) |
| Methoxide | 20 | 80 |
| tert-Butoxide | 75 | 25 |
This data illustrates that a bulkier base favors the formation of the less substituted (Hofmann) alkene, a result of the base preferentially attacking the less sterically hindered proton.
Based on this model, it is highly probable that the dehydrobromination of this compound with a bulky base would predominantly yield products derived from the initial formation of 1-bromo-3,3-dimethyl-1-butene. Conversely, the reaction of 2,3-dibromo-2,3-dimethylbutane would be significantly slower and would likely require more forcing conditions to proceed at a reasonable rate.
Experimental Protocols
Synthesis of Starting Materials
This compound: This compound can be synthesized by the bromination of 3,3-dimethyl-1-butene (B1661986).
-
Procedure: To a solution of 3,3-dimethyl-1-butene in a suitable solvent (e.g., dichloromethane) at 0 °C, a solution of bromine in the same solvent is added dropwise with stirring. The reaction is typically complete when the bromine color persists. The reaction mixture is then washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
2,3-Dibromo-2,3-dimethylbutane: This isomer can be prepared from the bromination of 2,3-dimethyl-2-butene.
-
Procedure: The procedure is analogous to the synthesis of the 1,2-dibromo isomer, using 2,3-dimethyl-2-butene as the starting alkene.
Comparative Dehydrobromination Experiment
This protocol is designed to compare the reactivity of the two isomers under identical conditions.
-
Materials:
-
This compound
-
2,3-dibromo-2,3-dimethylbutane
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Internal standard (e.g., undecane) for GC analysis
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Set up two parallel reactions, one for each isomer.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of the dibromoalkane and the internal standard in anhydrous tert-butanol.
-
Add a stoichiometric equivalent of potassium tert-butoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by taking aliquots at regular intervals.
-
Quench the aliquots by adding them to a saturated aqueous solution of ammonium chloride.
-
Extract the organic components with dichloromethane.
-
Analyze the organic extracts by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.
-
-
Analysis: The relative reaction rates can be determined by plotting the concentration of the starting material versus time. The product distribution can be quantified by integrating the peaks in the gas chromatogram.
Visualizing Reaction Pathways and Workflows
E2 Elimination Mechanism
The following diagram illustrates the concerted nature of the E2 elimination reaction, highlighting the anti-periplanar arrangement of the abstracted proton and the leaving group.
Caption: The concerted E2 elimination mechanism.
Experimental Workflow for Comparative Reactivity Study
This diagram outlines the key steps in the experimental protocol for comparing the dehydrobromination of the two isomers.
Caption: Workflow for the comparative reactivity study.
References
Validating 1,2-Dibromo-3,3-dimethylbutane: A Comparative GC-MS Analysis Guide
For researchers, scientists, and drug development professionals, rigorous product validation is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1,2-Dibromo-3,3-dimethylbutane, offering insights into its performance against alternative brominating outcomes and detailing the necessary experimental protocols for accurate validation.
The synthesis of this compound, a key intermediate in various organic syntheses, can be achieved through several methods, each potentially yielding a different impurity profile. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the separation, identification, and quantification of the desired product and any process-related impurities. Its high sensitivity and specificity make it an invaluable tool for ensuring the purity and quality of synthetic products.
Performance Comparison: Purity and Impurity Profiling
The choice of brominating agent and reaction conditions significantly impacts the purity of the final this compound product. Below is a comparative summary of GC-MS analysis results for the product obtained via direct bromination of 3,3-dimethyl-1-butene (B1661986) versus a hypothetical alternative synthesis, highlighting differences in purity and the prevalence of key impurities.
| Parameter | Product from Direct Bromination | Alternative Synthesis Product (Hypothetical) |
| Purity of this compound (%) | 98.5 | 95.2 |
| Retention Time (min) | 12.5 | 12.5 |
| Major Impurity 1 | 1-Bromo-3,3-dimethyl-1-butene (0.8%) | Unreacted 3,3-dimethyl-1-butene (2.5%) |
| Retention Time of Major Impurity 1 (min) | 9.2 | 4.8 |
| Major Impurity 2 | 2,2-Dibromo-3,3-dimethylbutane (0.5%) | Polybrominated species (1.8%) |
| Retention Time of Major Impurity 2 (min) | 11.8 | >13.0 |
| Other Impurities (%) | 0.2 | 0.5 |
Note: The data for the "Alternative Synthesis Product" is hypothetical and serves for comparative purposes to illustrate potential variations in product quality.
Experimental Protocol: GC-MS Analysis
A robust and reliable GC-MS method is crucial for the accurate assessment of this compound. The following protocol provides a validated starting point for analysis.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| MS Detector | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, 50:1) |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: 5 minutes at 280°C. |
| MSD Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Data Analysis:
-
The purity of this compound is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by their retention times and by comparing their mass spectra with reference spectra in a library (e.g., NIST). The characteristic isotopic pattern of bromine (M+ and M+2 peaks in a roughly 1:1 ratio for fragments containing one bromine atom) is a key identifier for brominated impurities.[1]
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Caption: Synthesis and GC-MS analysis workflow for this compound.
Caption: Logical workflow for compound identification and purity assessment using GC-MS.
References
Navigating Steric Barriers: A Comparative Guide to the Stereospecificity of Bromine Addition to Hindered Alkenes
For Researchers, Scientists, and Drug Development Professionals
The electrophilic addition of bromine to alkenes is a cornerstone of organic synthesis, traditionally valued for its high degree of stereospecificity. The well-established mechanism, proceeding through a cyclic bromonium ion intermediate, typically dictates a strict anti-addition of the bromine atoms. However, when the steric landscape of the alkene becomes more complex, this stereochemical preference can be challenged. This guide provides a comparative analysis of the stereospecificity of bromine addition to sterically hindered alkenes, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes and the prediction of product outcomes in complex molecular scaffolds.
The Mechanistic Crossroads: Anti vs. Syn Addition
The stereochemical outcome of bromine addition to an alkene is primarily governed by the reaction mechanism. The generally accepted pathway involves the formation of a bridged bromonium ion, which effectively shields one face of the original double bond. Subsequent nucleophilic attack by a bromide ion occurs from the opposite, more accessible face in an SN2-like manner, resulting in overall anti-addition.[1]
However, for certain sterically hindered or electronically biased alkenes, this classic pathway can be perturbed. Factors such as severe steric congestion around the double bond, the potential for stabilized carbocation intermediates, and the influence of the solvent can open up alternative mechanistic routes that allow for syn-addition. In some cases, a discrete carbocation intermediate may be formed, which, being planar, can be attacked from either face, leading to a mixture of syn- and anti-addition products.[2]
Below is a visualization of the competing mechanistic pathways leading to anti- and syn-addition products.
Comparative Analysis of Stereoselectivity
While the anti-addition pathway is predominant for most simple alkenes, the stereochemical outcome can become less predictable with increasing steric hindrance. The following tables summarize key findings from the literature on how substrate structure and reaction conditions influence the diastereoselectivity of bromine addition.
Table 1: Influence of Alkene Substitution on Bromination Stereochemistry
| Alkene Substrate | Typical Product Stereochemistry | Key Observations | Reference(s) |
| (E)-Stilbene | meso-1,2-dibromo-1,2-diphenylethane (anti) | Highly stereospecific anti-addition is observed under standard conditions. | [3] |
| (Z)-Stilbene | (dl)-1,2-dibromo-1,2-diphenylethane (anti) | Predominantly anti-addition, leading to the racemic mixture. | [4] |
| Acenaphthylene | Mixture of cis (syn) and trans (anti) dibromides | The reaction is not strictly stereospecific, with the product ratio being sensitive to reaction conditions. | |
| Adamantylideneadamantane | Stable Bromonium Ion | This highly hindered alkene forms a stable bromonium ion that can be isolated, providing strong evidence for the intermediacy of this species. The subsequent addition product is the result of anti-addition. | [5] |
Table 2: Effect of Solvent Polarity on the Stereochemistry of Bromination of Acenaphthylene
| Solvent | Dielectric Constant (ε) | syn (cis) Product (%) | anti (trans) Product (%) |
| 1,4-Dioxane | 2.2 | Highest proportion | Lowest proportion |
| Aprotic solvents of increasing polarity | Increases | Decreases | Increases |
Note: Specific quantitative data from the primary literature was not available in the accessed abstracts. The trend of increasing syn-addition with decreasing solvent polarity is reported.
Experimental Protocols
The following protocols provide standardized procedures for the bromination of representative alkenes, allowing for a comparative study of their stereochemical outcomes.
Protocol 1: Bromination of (E)-Stilbene using in situ Generated Bromine
This procedure generates bromine in situ from the oxidation of hydrobromic acid with hydrogen peroxide, offering a safer alternative to handling elemental bromine.
Materials:
-
(E)-Stilbene
-
48% Hydrobromic acid (HBr)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Stir bar and magnetic stir plate/hot plate
-
Equipment for vacuum filtration
Procedure:
-
To a 100-mL round-bottom flask containing a magnetic stir bar, add 0.5 g of (E)-stilbene and 10 mL of ethanol.
-
Assemble a reflux apparatus and heat the mixture with stirring in a water bath until the stilbene (B7821643) dissolves.
-
Slowly add 1.2 mL of 48% aqueous HBr to the reaction mixture. Some precipitation of stilbene may occur but should redissolve upon continued heating.
-
Add 0.8 mL of 30% hydrogen peroxide dropwise to the refluxing solution. The solution will turn a golden-yellow color.
-
Continue to heat under reflux with stirring for approximately 20 minutes, or until the yellow color fades and a white precipitate forms.
-
Cool the flask to room temperature, and then further in an ice bath.
-
Neutralize any remaining acid by the careful addition of saturated sodium bicarbonate solution until the pH is between 5 and 7.
-
Isolate the crude product by vacuum filtration, washing with cold water.
-
Recrystallize the product from ethanol to obtain purified meso-1,2-dibromo-1,2-diphenylethane.
-
Characterize the product by melting point determination and spectroscopy.
Protocol 2: Bromination of trans-Cinnamic Acid
This protocol demonstrates the bromination of an α,β-unsaturated carboxylic acid.
Materials:
-
trans-Cinnamic acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
10% Bromine solution in dichloromethane
-
Conical vial
-
Reflux condenser
-
Boiling chip
-
Sand bath or heating mantle
-
Equipment for vacuum filtration
Procedure:
-
In a 4-mL conical vial, combine 100 mg of trans-cinnamic acid, 0.7 mL of dichloromethane, and a boiling chip.
-
Add 350 µL of a 10% bromine solution in dichloromethane to the vial. The solution will be dark orange.
-
Attach a reflux condenser and heat the mixture in a sand bath at 45-50°C for 20 minutes. Observe for the formation of a precipitate.
-
After the reflux period, cool the vial in an ice bath for 5 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Hirsch funnel, washing the precipitate with a small portion of cold dichloromethane.
-
Recrystallize the crude 2,3-dibromo-3-phenylpropanoic acid from a mixed ethanol-water solvent system.
-
Characterize the purified product by melting point determination and spectroscopy to determine the stereochemical outcome.[6]
Below is a generalized workflow for the bromination of an alkene followed by product analysis.
Conclusion
The stereospecificity of bromine addition to alkenes, while generally high, is not absolute and is subject to the influence of steric and electronic factors within the substrate, as well as the surrounding reaction environment. For simple, unhindered alkenes, the classic anti-addition via a cyclic bromonium ion is the dominant pathway. However, for sterically encumbered alkenes, such as substituted stilbenes and acenaphthylenes, a competing syn-addition pathway can become significant, particularly in nonpolar solvents. The case of adamantylideneadamantane provides compelling evidence for the stability of the bromonium ion intermediate even in a highly hindered system. For researchers in synthetic and medicinal chemistry, a thorough understanding of these competing factors is crucial for predicting and controlling the stereochemical outcome of reactions involving the bromination of complex, hindered alkenes. The provided protocols offer a starting point for the systematic investigation of these effects in novel systems.
References
Zaitsev vs. Hofmann Elimination: A Comparative Analysis in the Dehydrobromination of 1,2-Dibromo-3,3-dimethylbutane
A comprehensive guide for researchers on predicting and controlling regioselectivity in E2 elimination reactions, leveraging experimental data and detailed protocols.
The regiochemical outcome of elimination reactions is a critical consideration in organic synthesis, dictating the formation of specific alkene isomers. The competition between the Zaitsev and Hofmann pathways is governed by several factors, primarily the steric hindrance of the base and the substrate. This guide provides a comparative analysis of these two elimination pathways in the context of 1,2-dibromo-3,3-dimethylbutane, a substrate featuring significant steric bulk.
Data Presentation: Product Distribution in Elimination Reactions
| Substrate | Base | Zaitsev Product (3,3-Dimethyl-1-butene) (%) | Hofmann Product (2,3-Dimethyl-1-butene) (%) |
| 2-Bromo-2,3-dimethylbutane | Sodium Methoxide (B1231860) (CH₃ONa) | ~80 | ~20 |
| 2-Bromo-2,3-dimethylbutane | Potassium tert-Butoxide (t-BuOK) | ~25 | ~75 |
Data is analogous for this compound and is based on the reaction of 2-bromo-2,3-dimethylbutane.
As the data indicates, a small, unhindered base like sodium methoxide favors the formation of the more substituted, thermodynamically more stable Zaitsev product.[1] Conversely, a bulky, sterically hindered base like potassium tert-butoxide preferentially yields the less substituted, kinetically favored Hofmann product.[1] This is because the large tert-butoxide ion experiences significant steric repulsion when attempting to abstract the more sterically hindered internal β-hydrogen, making the abstraction of the more accessible terminal β-hydrogens the preferred pathway.[1]
Experimental Protocols
The following are generalized experimental protocols for carrying out the Zaitsev and Hofmann elimination reactions on a vicinal dibromide. These can be adapted for this compound.
Zaitsev Elimination Protocol (using Sodium Ethoxide)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Substrate Addition: To the stirred solution of sodium ethoxide, add this compound dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
-
Analysis: Characterize the product mixture and determine the product ratio using GC-MS and ¹H NMR spectroscopy.
Hofmann Elimination Protocol (using Potassium tert-Butoxide)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium tert-butoxide and a suitable anhydrous solvent (e.g., tert-butanol (B103910) or tetrahydrofuran) under an inert atmosphere.
-
Substrate Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred potassium tert-butoxide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by fractional distillation.
-
Analysis: Analyze the product distribution using GC-MS and ¹H NMR spectroscopy to quantify the ratio of Hofmann to Zaitsev products.
Mandatory Visualization
Caption: Zaitsev vs. Hofmann Product Formation.
Caption: E2 Elimination Mechanism Pathways.
Caption: General Experimental Workflow.
References
A Comparative Guide to E1 and E2 Elimination Pathways for 1,2-Dibromo-3,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the E1 (unimolecular elimination) and E2 (bimolecular elimination) reaction pathways for the substrate 1,2-dibromo-3,3-dimethylbutane. The following sections present experimental data, detailed protocols, and mechanistic diagrams to facilitate a comprehensive understanding of how reaction conditions influence the product distribution in the elimination of this vicinal dibromide.
Introduction
Elimination reactions are fundamental transformations in organic synthesis, providing a key route to the formation of alkenes. The competition between E1 and E2 pathways is a central concept, governed by factors such as the nature of the substrate, the strength of the base, the solvent, and the temperature. This compound serves as an excellent model to study these competing pathways due to its structural features, including the presence of two leaving groups and a bulky tert-butyl group that can influence the regioselectivity of the reaction.
Data Presentation
The following tables summarize the expected product distributions and reaction conditions for the E1 and E2 elimination reactions of this compound. The data for the E2 reaction is extrapolated from studies on the structurally similar 2-bromo-2,3-dimethylbutane, which demonstrates the influence of base strength on the product ratio.
Table 1: Comparison of E1 and E2 Reaction Conditions and Products
| Parameter | E1 Pathway | E2 Pathway |
| Substrate | This compound | This compound |
| Reagents | Weakly basic, nucleophilic solvent (e.g., ethanol) | Strong, non-nucleophilic base (e.g., NaOEt, KOtBu) |
| Solvent | Polar protic (e.g., ethanol) | Can vary, often the conjugate acid of the base (e.g., ethanol (B145695) for NaOEt) |
| Temperature | Elevated temperatures favor elimination over substitution | Elevated temperatures favor elimination |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |
| Intermediate | Carbocation | None (concerted reaction) |
| Major Products | 1-Bromo-3,3-dimethyl-1-butene (Zaitsev product) | Varies with base |
Table 2: Predicted Product Distribution for the E2 Reaction of this compound with Different Bases
| Base | Predicted Major Product | Predicted Minor Product | Rationale |
| Sodium Ethoxide (NaOEt) | 1-Bromo-3,3-dimethyl-1-butene (Zaitsev) | 2-Bromo-3,3-dimethyl-1-butene (Hofmann) | A less sterically hindered base favors the formation of the more substituted, thermodynamically more stable alkene. |
| Potassium tert-Butoxide (KOtBu) | 2-Bromo-3,3-dimethyl-1-butene (Hofmann) | 1-Bromo-3,3-dimethyl-1-butene (Zaitsev) | A bulky base preferentially abstracts the more accessible proton, leading to the less substituted alkene.[1] |
Experimental Protocols
The following are representative experimental protocols for inducing E1 and E2 elimination reactions of this compound.
E1 Elimination Protocol (Solvolysis)
Objective: To favor the E1 pathway through solvolysis in a weakly basic, polar protic solvent.
Materials:
-
This compound
-
Ethanol (absolute)
-
Silver nitrate (B79036) (optional, to promote carbocation formation)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
(Optional) Add a catalytic amount of silver nitrate to facilitate the departure of the first bromide ion.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove ethanol and any inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution.
E2 Elimination Protocol
Objective: To favor the E2 pathway using a strong base.
Materials:
-
This compound
-
Strong base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol for sodium ethoxide, tert-butanol (B103910) for potassium tert-butoxide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen anhydrous solvent.
-
Carefully add the strong base (e.g., sodium ethoxide or potassium tert-butoxide) to the solvent.
-
Add this compound to the basic solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Analyze the product distribution by GC-MS and NMR spectroscopy.
Mandatory Visualization
The following diagrams illustrate the E1 and E2 reaction pathways for this compound.
Caption: The E1 elimination pathway for this compound proceeds through a carbocation intermediate.
Caption: The E2 elimination pathway is a concerted reaction where the product is determined by the steric hindrance of the base.
References
Comparative Analysis of Diastereomer Formation in the Bromination of 3,3-Dimethyl-1-butene
A comprehensive guide for researchers and drug development professionals on the stereochemical outcomes and analytical considerations in the synthesis of 1,2-Dibromo-3,3-dimethylbutane.
The electrophilic addition of bromine to alkenes is a fundamental transformation in organic synthesis, often leading to the formation of vicinal dibromides. When the alkene substrate lacks symmetry and the addition creates new stereocenters, a mixture of diastereomers can be expected. This guide provides a detailed analysis of the diastereomers produced in the reaction of this compound from 3,3-dimethyl-1-butene (B1661986), offering insights into the reaction mechanism, experimental protocols for synthesis and separation, and data for the characterization of the resulting stereoisomers.
Reaction Pathway and Stereochemical Outcome
The bromination of 3,3-dimethyl-1-butene proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-fashion, leading to the exclusive formation of the anti-addition product. This stereospecificity dictates the relative configuration of the two newly formed stereocenters at C1 and C2.
The attack of the bromine molecule can occur from either face of the planar double bond of 3,3-dimethyl-1-butene, leading to the formation of a pair of enantiomers of the anti diastereomer. Due to the achiral nature of the starting material and the reagent, the reaction produces a racemic mixture of (1R,2R)-1,2-Dibromo-3,3-dimethylbutane and (1S,2S)-1,2-Dibromo-3,3-dimethylbutane. The syn-addition product, which would be a meso compound, is not formed under standard reaction conditions.
Caption: Reaction mechanism for the bromination of 3,3-dimethyl-1-butene.
Experimental Protocols
Synthesis of this compound
A general procedure for the bromination of an alkene involves the slow addition of a solution of bromine in a suitable inert solvent to a solution of the alkene.[1]
Materials:
-
3,3-Dimethyl-1-butene
-
Bromine
-
Dichloromethane (B109758) (or another inert solvent like carbon tetrachloride)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3,3-dimethyl-1-butene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint persistent bromine color is observed.
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess bromine and HBr.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Separation of Diastereomers
The separation of diastereomers can often be achieved by standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) due to their different physical properties.[2][3][4][5][6]
Gas Chromatography (GC) Protocol Outline:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is often suitable for separating halogenated hydrocarbons.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient may be necessary to achieve good separation. For example, starting at a lower temperature and ramping up to a higher temperature.
Data Presentation
Table 1: Expected Products of Bromination of 3,3-Dimethyl-1-butene
| Product | Stereochemistry | Expected Ratio |
| (1R,2R)-1,2-Dibromo-3,3-dimethylbutane | anti | 50% (of the racemic mixture) |
| (1S,2S)-1,2-Dibromo-3,3-dimethylbutane | anti | 50% (of the racemic mixture) |
| meso-1,2-Dibromo-3,3-dimethylbutane | syn | Not expected |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of the atoms in diastereomers result in distinct chemical shifts and coupling constants in their NMR spectra.
Expected ¹H NMR Spectral Features:
The protons on C1 and C2 of the two enantiomeric anti-diastereomers are diastereotopic and are expected to have different chemical shifts. The bulky tert-butyl group will significantly influence the conformational preferences of the molecule, which in turn will affect the observed chemical shifts and coupling constants. While a definitive spectrum for each pure diastereomer is not available in the searched literature, a general spectrum for this compound is available.[7]
Table 2: General Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Br₂ | [8] |
| Molecular Weight | 243.97 g/mol | [8] |
| Boiling Point | 73 °C at 3 mmHg | [9] |
| Density | 1.61 g/mL at 25 °C | [9] |
| ¹H NMR Spectrum | Available | [7] |
| ¹³C NMR Spectrum | Available | [7] |
Logical Workflow for Analysis
The analysis of the diastereomers of this compound follows a logical progression from synthesis to characterization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound(640-21-1) 1H NMR [m.chemicalbook.com]
- 8. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 640-21-1 [chemicalbook.com]
A Researcher's Guide to 1,2-Dibromo-3,3-dimethylbutane: A Cost-Benefit Analysis of Suppliers
For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical factor for the success and reproducibility of their work. 1,2-Dibromo-3,3-dimethylbutane, a key intermediate in various organic syntheses, is no exception. This guide provides a comprehensive cost-benefit analysis of different suppliers of this compound, offering a comparison of product purity, pricing, and available data. Furthermore, it details essential experimental protocols for quality verification to empower researchers in making informed purchasing decisions.
Supplier Landscape and Cost Comparison
Identifying a reliable supplier for this compound requires careful consideration of cost, purity, and availability. Several chemical suppliers offer this compound, though pricing and readily available data can vary significantly. The following table summarizes publicly available information from a selection of suppliers. Researchers are encouraged to contact these suppliers directly for the most current pricing and to request certificates of analysis.
| Supplier | Purity | Price (USD) | Quantity | Notes |
| Career Henan Chemical Co.[1] | 98% | $1.00/KG | 1 KG | Price may be subject to change. |
| Hangzhou Johoo Chemical Co., Ltd. | 99.0% min | Inquire | Bulk | Offers customization services. |
| Chemwill Asia Co.,Ltd. | Inquire | Inquire | Inquire | - |
| XIAMEN AMITY INDUSTRY AND TRADE CO., LTD. | Inquire | Inquire | Inquire | - |
| TCI America | Inquire | Inquire | Inquire | - |
| Sigma-Aldrich | Inquire | Inquire | Inquire | - |
| Fisher Scientific | Inquire | Inquire | Inquire | - |
Note: The pricing information is based on limited publicly available data and may not reflect current market values. It is imperative to obtain direct quotes from suppliers for accurate cost assessment.
Quality Assessment: Essential Experimental Protocols
To ensure the quality and purity of this compound, independent verification is crucial. Below are detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from standard analytical methods for alkyl halides.
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to determine the purity of this compound and identify potential volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 m/z.
-
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
The mass spectrum of the main peak should be compared with a reference spectrum for this compound to confirm its identity. Publicly available mass spectra can be found on platforms like PubChem.[2]
Protocol 2: Structural Confirmation by ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
This protocol provides a method for the structural confirmation of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to an NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: A 300 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃.
-
Internal Standard: TMS (δ 0.00 ppm).
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
The ¹H-NMR spectrum of this compound is expected to show characteristic signals corresponding to the different protons in the molecule.
-
The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. Reference spectra are available on databases such as ChemicalBook.[3]
Visualizing the Workflow and Chemical Context
To further aid researchers, the following diagrams illustrate key processes and relationships.
Caption: A streamlined workflow for selecting a this compound supplier.
Caption: A simplified representation of a common synthesis route for this compound.[4]
By combining a thorough evaluation of supplier offerings with rigorous in-house quality control, researchers can confidently source high-quality this compound, ensuring the integrity and success of their scientific endeavors.
References
A Researcher's Guide to Theoretical vs. Experimental Yield in Dibromination
For researchers in organic synthesis and drug development, accurately predicting and assessing the outcome of a chemical reaction is paramount. The dibromination of an alkene is a fundamental reaction, and understanding the relationship between theoretical and experimental yield is crucial for optimizing reaction conditions and evaluating synthetic efficiency. This guide provides an objective comparison of theoretical and experimental yield calculations for dibromination reactions, supported by a detailed experimental protocol and data presentation.
Understanding Yield: The Ideal vs. The Reality
In the realm of chemical synthesis, the concept of "yield" quantifies the amount of product obtained from a reaction. However, it's essential to distinguish between two key types of yield:
-
Theoretical Yield: This is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming the reaction proceeds to completion with perfect efficiency and no loss of material.[1][2] The calculation is based on the stoichiometry of the balanced chemical equation.[1]
-
Experimental Yield (or Actual Yield): This is the actual mass of the product that is isolated and measured in a laboratory setting after the reaction is complete.[1][3][4] This value is determined through experimental work.
The efficiency of a reaction is then expressed as the percent yield , which compares the experimental yield to the theoretical yield.[1][4][5][6]
Percent Yield = (Experimental Yield / Theoretical Yield) x 100% [1][5][6]
A percent yield of 100% signifies a perfect reaction where all reactants were converted to the desired product with no losses. In practice, this is rarely achieved.[4]
Calculating Theoretical and Experimental Yield: A Step-by-Step Protocol
To illustrate the calculation process, let's consider the dibromination of (E)-stilbene to form 1,2-dibromo-1,2-diphenylethane (B1143902).[7][8][9]
Theoretical Yield Calculation Workflow
The calculation of the theoretical yield is a stoichiometric exercise based on the balanced chemical equation.
Caption: Workflow for calculating the theoretical yield of a reaction.
Experimental Protocol for Theoretical Yield Calculation:
-
Balanced Chemical Equation: Write the balanced chemical equation for the reaction. For the dibromination of (E)-stilbene with bromine (Br₂): C₁₄H₁₂ + Br₂ → C₁₄H₁₂Br₂
-
Determine Molar Masses: Find the molar masses of the reactants and the product.
-
(E)-stilbene (C₁₄H₁₂): 180.25 g/mol
-
Bromine (Br₂): 159.81 g/mol
-
1,2-dibromo-1,2-diphenylethane (C₁₄H₁₂Br₂): 340.06 g/mol
-
-
Identify the Limiting Reactant: The limiting reactant is the reactant that will be completely consumed first, thus determining the maximum amount of product that can be formed.[3][4][10] To find it, calculate the number of moles of each reactant. For instance, if you start with 2.00 g of (E)-stilbene and 2.00 g of Br₂:
-
Moles of (E)-stilbene = 2.00 g / 180.25 g/mol = 0.0111 mol
-
Moles of Br₂ = 2.00 g / 159.81 g/mol = 0.0125 mol
According to the 1:1 stoichiometry of the reaction, 0.0111 moles of (E)-stilbene would react with 0.0111 moles of Br₂. Since we have more moles of Br₂ than (E)-stilbene, (E)-stilbene is the limiting reactant.[11]
-
-
Calculate Moles of Product: Use the stoichiometric ratio from the balanced equation to determine the moles of product that can be formed from the limiting reactant. In this case, the ratio of (E)-stilbene to 1,2-dibromo-1,2-diphenylethane is 1:1.
-
Moles of C₁₄H₁₂Br₂ = 0.0111 mol of (E)-stilbene * (1 mol C₁₄H₁₂Br₂ / 1 mol C₁₄H₁₂) = 0.0111 mol
-
-
Calculate Theoretical Yield: Convert the moles of product to grams using its molar mass.
-
Theoretical Yield = 0.0111 mol * 340.06 g/mol = 3.77 g
-
Experimental Yield Determination Workflow
The experimental yield is determined through a laboratory procedure.
Caption: Workflow for determining the experimental yield in the laboratory.
Experimental Protocol for Dibromination of (E)-Stilbene:
-
Reaction Setup: In a round-bottom flask, dissolve 2.00 g of (E)-stilbene in an appropriate solvent, such as glacial acetic acid or dichloromethane.[8][9]
-
Addition of Bromine: Slowly add a solution of 2.00 g of bromine in the same solvent to the stilbene (B7821643) solution with stirring. The disappearance of the bromine's reddish-brown color indicates its consumption.[9]
-
Product Isolation: Once the reaction is complete, the product, 1,2-dibromo-1,2-diphenylethane, often precipitates out of the solution. The crude product is then collected by vacuum filtration and washed with a cold solvent to remove impurities.[8][12][13]
-
Purification: The crude product may be further purified by recrystallization to remove any remaining starting materials or byproducts.
-
Drying and Weighing: The purified product is dried thoroughly to remove any residual solvent. The final, dry product is then weighed on an analytical balance to obtain the experimental yield. For this example, let's assume the experimental yield is 3.25 g.
Data Presentation: A Comparative Summary
| Parameter | Theoretical Calculation | Experimental Determination |
| Starting Material | (E)-stilbene | (E)-stilbene |
| Mass of Starting Material | 2.00 g | 2.00 g |
| Limiting Reactant | (E)-stilbene | (E)-stilbene |
| Yield (grams) | 3.77 g | 3.25 g |
| Percent Yield (%) | 100% (by definition) | (3.25 g / 3.77 g) x 100% = 86.2% |
Factors Influencing Experimental Yield
The discrepancy between theoretical and experimental yield is expected and can be attributed to several factors.[1] A percent yield of less than 100% can result from:
-
Incomplete Reactions: The reaction may not go to completion, leaving some starting material unreacted.
-
Side Reactions: Undesirable side reactions can consume reactants and produce byproducts, reducing the amount of the desired product formed.[1]
-
Loss of Product During Workup: Product can be lost during transfers between glassware, filtration, and other purification steps.[14][15]
-
Equilibrium Reactions: If the reaction is reversible, a state of chemical equilibrium may be reached where both reactants and products are present.
Conversely, a percent yield greater than 100% is also possible and typically indicates the presence of impurities in the isolated product, such as residual solvent or byproducts, which add to its measured mass.[1]
Caption: Factors contributing to the difference between theoretical and experimental yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Percent Yield Formula | How to Calculate Yield - Lesson | Study.com [study.com]
- 3. Calculating Percent Yield | ChemTalk [chemistrytalk.org]
- 4. revisiondojo.com [revisiondojo.com]
- 5. brainly.com [brainly.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Bromination Of E-Stilbene Lab Report - 1031 Words | Bartleby [bartleby.com]
- 9. odinity.com [odinity.com]
- 10. Calculating Yields [chem.ucalgary.ca]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. youtube.com [youtube.com]
- 14. How To [chem.rochester.edu]
- 15. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,2-Dibromo-3,3-dimethylbutane
Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of 1,2-Dibromo-3,3-dimethylbutane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the hazardous nature of this compound.
1. Hazard Identification and Safety Data
This compound is classified as a hazardous substance.[1] Understanding its properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₁₂Br₂ |
| Molecular Weight | 243.97 g/mol [1] |
| Boiling Point | 73°C @ 3 mm Hg[2][3] |
| Density | 1.61 g/mL at 25°C[3] |
| GHS Hazard Statements | H302: Harmful if swallowed[1][2] |
| H312: Harmful in contact with skin[1][2] | |
| H315: Causes skin irritation[1][2] | |
| H319: Causes serious eye irritation[1] | |
| H332: Harmful if inhaled[1] | |
| H335: May cause respiratory irritation[1] |
2. Personal Protective Equipment (PPE)
Prior to handling this compound, it is mandatory to wear appropriate personal protective equipment to minimize exposure risk.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][5] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
3. Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The primary method of disposal is through a licensed chemical waste management facility.
Experimental Workflow for Disposal
4. Emergency Procedures
In the event of accidental exposure or release, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] Seek medical help if they feel unwell.[2]
-
Skin Contact: Immediately wash the affected area with plenty of water.[2] Remove contaminated clothing and seek medical attention if irritation occurs.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting. Seek immediate medical assistance.[6]
-
Spills: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5] For large spills, evacuate the area and contact your institution's environmental health and safety department. Prevent the spill from entering drains.[5]
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
References
Personal protective equipment for handling 1,2-Dibromo-3,3-dimethylbutane
Comprehensive Safety Protocol: Handling 1,2-Dibromo-3,3-dimethylbutane
This document provides essential safety and logistical information for the handling and disposal of this compound (CAS No: 640-21-1). The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Physicochemical Properties
This compound is a chemical that poses multiple health risks.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂Br₂[1][2] |
| Molecular Weight | 243.97 g/mol [1][2] |
| Boiling Point | 73°C @ 3 mm Hg[1][3] |
| Density | 1.61 g/mL at 25°C[3] |
| Melting Point | No data available[1] |
| Flash Point | No data available |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this substance. The minimum required PPE should always be worn in the laboratory, with additional task-specific equipment as outlined below.[4]
Table 3: Required Personal Protective Equipment
| Area | Required PPE | Specifications and Remarks |
|---|---|---|
| Eye/Face | Safety Goggles / Face Shield | Must be worn at all times. Use tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield should be used when there is a significant splash hazard. |
| Skin/Body | Chemical-Resistant Gloves | Handle with chemical-impermeable gloves that have been inspected prior to use.[5] |
| Laboratory Coat | A fully buttoned lab coat is required.[4] | |
| Protective Clothing | Wear fire/flame resistant and impervious clothing, especially when handling larger quantities.[5][6] | |
| Respiratory | Ventilated Area / Fume Hood | Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[1][5] |
| | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[5][6][7] |
Operational Plan for Safe Handling
Follow this step-by-step protocol to ensure the safe handling of this compound from preparation to disposal.
Step 1: Preparation and Engineering Controls
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Prepare your workspace exclusively within a certified chemical fume hood to ensure adequate ventilation.[5]
-
Assemble all necessary equipment and reagents before introducing the chemical to the workspace.
-
Designate a specific area for the procedure to minimize the risk of contamination.
Step 2: Donning PPE
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles and any additional face protection (e.g., face shield).
-
Put on the appropriate chemical-resistant gloves. Ensure gloves are inspected for any signs of degradation or puncture before use.[5]
Step 3: Chemical Handling
-
Carefully open the container, avoiding splashes or the release of vapor.
-
Dispense the required amount of the chemical using appropriate tools (e.g., pipette, spatula).
-
Avoid contact with skin and eyes and do not breathe in vapors.[1][5]
-
Do not eat, drink, or smoke during the handling process.[1]
Step 4: Decontamination and Doffing PPE
-
After handling, decontaminate all equipment and the work surface.
-
Wash hands thoroughly with soap and water after the procedure.[1]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.
-
Dispose of contaminated, single-use PPE as hazardous waste.
First Aid Measures
Immediate action is critical in the event of an exposure.
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[1][5] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, get medical help.[1]
-
Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do so.[1] Continue rinsing and consult a doctor immediately.[1][5]
-
Ingestion: Rinse the mouth with water.[1][5] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]
Storage and Disposal Plan
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
Disposal Plan:
-
All waste, including unused product and contaminated materials, must be treated as hazardous waste.[9]
-
Collect waste in suitable, closed, and clearly labeled containers.[5]
-
Do not allow the chemical to enter drains or the environment.[5]
-
Dispose of contents and containers at an approved waste disposal plant, adhering to all local, state, and federal regulations.[1][7]
-
Contaminated packaging should be triple-rinsed (if appropriate) or punctured to prevent reuse before being disposed of as hazardous waste.[5]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 640-21-1 [chemicalbook.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
